SNT-207858 free base
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H43Cl2N5O3 |
|---|---|
Molekulargewicht |
616.6 g/mol |
IUPAC-Name |
N-[3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-(2-pyrrolidin-1-ylbutoxy)-2-pyridinyl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C32H43Cl2N5O3/c1-2-26(37-14-3-4-15-37)22-42-29-8-7-13-35-30(29)23-11-18-38(19-12-23)31(40)28(36-32(41)39-16-5-6-17-39)20-24-9-10-25(33)21-27(24)34/h7-10,13,21,23,26,28H,2-6,11-12,14-20,22H2,1H3,(H,36,41) |
InChI-Schlüssel |
GNSVFEJLUPMLCZ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
SNT-207858 Free Base: A Selective Melanocortin-4 Receptor Antagonist for Research in Cachexia and Appetite Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of SNT-207858 free base, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). SNT-207858 has demonstrated potential as a research tool for investigating the role of the MC4R in appetite, energy homeostasis, and cachexia. This document details the compound's pharmacological profile, experimental protocols for its evaluation, and key in vivo findings.
Core Compound Profile
SNT-207858 is a nonpeptidic, orally available small molecule that can penetrate the blood-brain barrier.[1] Its primary mechanism of action is the selective antagonism of the MC4R, a key receptor implicated in the regulation of food intake and energy expenditure.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for SNT-207858, facilitating a clear comparison of its in vitro and in vivo properties.
| Parameter | Value | Receptor | Species | Assay Type | Reference |
| IC50 (Binding) | 22 nM | Melanocortin-4 (MC4R) | Radioligand Binding | [2][3] | |
| IC50 (Functional) | 11 nM | Melanocortin-4 (MC4R) | Functional Assay | [2][3] |
Table 1: In Vitro Activity of SNT-207858
| Receptor | Selectivity Fold (vs. MC4R) | Reference |
| Melanocortin-3 (MC3R) | 170-fold | [1][2] |
| Melanocortin-5 (MC5R) | 40-fold | [1][2] |
Table 2: Selectivity Profile of SNT-207858
| Animal Model | Administration Route | Dosage | Duration | Key Finding | Reference |
| C26 Adenocarcinoma-Induced Cachexia | Oral | 30 mg/kg, once daily | 15 days | Significantly reduced tumor-induced weight loss.[1][3] | [1][3] |
| Normal Mice | Oral | Dose-dependent | Significantly increased food intake.[1] | [1] | |
| Normal Mice | Subcutaneous | 20 mg/kg | Significantly increased food intake.[1] | [1] |
Table 3: In Vivo Efficacy of SNT-207858
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the MC4R signaling pathway, the experimental workflow for evaluating SNT-207858, and the compound's mechanism of action.
Caption: MC4R signaling pathway and the antagonistic action of SNT-207858.
Caption: Experimental workflow for the evaluation of SNT-207858.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and are intended to provide a framework for reproducing the cited findings.
In Vitro Assays
1. Radioligand Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (IC50) of SNT-207858 for the MC4R.
-
Materials:
-
Membrane preparations from cells expressing the human MC4R.
-
Radioligand (e.g., [125I]NDP-α-MSH).
-
This compound.
-
Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of the radioligand is incubated with the membrane preparation in the assay buffer.
-
Increasing concentrations of SNT-207858 are added to compete with the radioligand for binding to the MC4R.
-
The mixture is incubated to reach equilibrium (e.g., 60 minutes at 37°C).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
The IC50 value is calculated by non-linear regression analysis of the competition curve.
-
2. Functional Assay (cAMP Accumulation)
-
Objective: To determine the functional antagonist activity (IC50) of SNT-207858 at the MC4R.
-
Materials:
-
Cells expressing the human MC4R (e.g., HEK293 or CHO cells).
-
MC4R agonist (e.g., α-MSH).
-
This compound.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-incubated with increasing concentrations of SNT-207858.
-
A fixed concentration of the MC4R agonist (e.g., the EC80 of α-MSH) is added to stimulate cAMP production.
-
The cells are incubated for a defined period (e.g., 30 minutes at 37°C).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The IC50 value is determined by analyzing the dose-response curve of SNT-207858's inhibition of agonist-induced cAMP production.
-
In Vivo Study
C26 Adenocarcinoma-Induced Cachexia Model in Mice
-
Objective: To evaluate the in vivo efficacy of SNT-207858 in a preclinical model of cancer cachexia.
-
Animals: Male BALB/c mice.
-
Tumor Model: Subcutaneous injection of C26 adenocarcinoma cells into the flank of the mice.
-
Procedure:
-
Once tumors are established and palpable, mice are randomized into treatment and vehicle control groups.
-
SNT-207858 (30 mg/kg) or vehicle is administered orally once daily for 15 consecutive days.
-
Body weight, food intake, and tumor volume are measured daily or every other day.
-
At the end of the study, mice are euthanized, and body composition (fat mass and lean body mass) can be analyzed using techniques such as DEXA or by dissecting and weighing specific fat pads and muscles.
-
-
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to compare the changes in body weight, food intake, and body composition between the SNT-207858-treated group and the vehicle control group.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the MC4R. Its selectivity, oral bioavailability, and ability to cross the blood-brain barrier make it a suitable compound for both in vitro and in vivo studies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of MC4R antagonism in conditions such as cachexia and other metabolic disorders.
References
An In-Depth Technical Guide to SNT-207858 Free Base: A Selective Melanocortin-4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNT-207858 is a potent and selective, orally active, non-peptidic antagonist of the melanocortin-4 receptor (MC4R).[1] As a key regulator of energy homeostasis and appetite, the MC4R presents a significant therapeutic target for conditions such as cachexia and other metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SNT-207858 free base. It includes detailed summaries of its chemical and biological characteristics, the signaling pathway of its target receptor, and generalized protocols for key experimental assays.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name N-((R)-3-(2,4-Dichlorophenyl)-1-oxo-1-(4-(3-((R)-2-(pyrrolidin-1-yl)butoxy)pyridin-2-yl)piperidin-1-yl)propan-2-yl)pyrrolidine-1-carboxamide.[1] Its chemical structure is characterized by a central piperidine (B6355638) ring linked to a substituted pyridine (B92270) and a dichlorophenylpropanamide moiety.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-((R)-3-(2,4-Dichlorophenyl)-1-oxo-1-(4-(3-((R)-2-(pyrrolidin-1-yl)butoxy)pyridin-2-yl)piperidin-1-yl)propan-2-yl)pyrrolidine-1-carboxamide | [1] |
| CAS Number | 1104662-66-9 | [1] |
| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ | [1] |
| Molecular Weight | 616.62 g/mol | [1] |
| Canonical SMILES | CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5 | [1] |
| Predicted pKa | 12.71 ± 0.20 |
Note: Physical properties such as melting point and solubility have not been found in publicly available literature.
Biological Activity and Target
This compound is a selective antagonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. The MC4R plays a crucial role in the regulation of food intake and energy expenditure.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Target | Reference |
| IC₅₀ (Binding) | 22 nM | Human MC4R | [1] |
| IC₅₀ (Functional) | 11 nM | Human MC4R | [1] |
SNT-207858 has been shown to stimulate food intake and reduce cancer-induced cachexia in animal models, highlighting its potential therapeutic applications.
Mechanism of Action and Signaling Pathway
The melanocortin-4 receptor (MC4R) is a Gs-coupled GPCR. Its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP). As an antagonist, SNT-207858 competitively binds to the MC4R, preventing the binding of endogenous agonists and thereby inhibiting the downstream signaling pathway. This blockade of MC4R signaling leads to an increase in appetite and a decrease in energy expenditure.
Experimental Protocols
The following are generalized protocols for key assays used to characterize MC4R antagonists. Specific details for SNT-207858 are not fully available in the public domain; therefore, these should be considered as templates to be optimized.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of SNT-207858 to the MC4R by measuring its ability to displace a radiolabeled ligand.
Workflow:
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human MC4R (e.g., HEK293 or CHO cells) are prepared by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH) with varying concentrations of SNT-207858 and a constant amount of the cell membrane preparation in a suitable assay buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation: Terminate the binding reaction and separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the SNT-207858 concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
cAMP Functional Assay
This assay measures the ability of SNT-207858 to antagonize the agonist-induced production of cAMP.
Workflow:
Methodology:
-
Cell Culture: Plate cells stably expressing the human MC4R (e.g., HEK293 or CHO cells) in a 96-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of SNT-207858 for a defined period.
-
Agonist Stimulation: Add a fixed concentration of an MC4R agonist (e.g., α-MSH) to the wells to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the SNT-207858 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for the functional antagonism.
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the scientific literature. The synthesis of such a complex molecule would likely involve a multi-step process, potentially utilizing peptide coupling and other standard organic chemistry transformations.
Conclusion
This compound is a valuable research tool for investigating the role of the melanocortin-4 receptor in various physiological and pathophysiological processes. Its selectivity and oral bioavailability make it a particularly interesting compound for in vivo studies related to appetite regulation and metabolic diseases. Further research is warranted to fully elucidate its therapeutic potential.
References
SNT-207858 Free Base (CAS 1104662-66-9): A Technical Guide for Drug Development Professionals
An In-Depth Review of a Potent and Selective Melanocortin-4 Receptor Antagonist for Cachexia
Abstract
SNT-207858 is a potent, selective, and orally bioavailable small molecule antagonist of the melanocortin-4 receptor (MC-4R). With a CAS number of 1104662-66-9 for its free base form, this compound has demonstrated significant potential in preclinical models for the treatment of cachexia, a debilitating muscle wasting syndrome associated with chronic diseases such as cancer. This technical guide provides a comprehensive overview of SNT-207858, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for metabolic and wasting disorders.
Introduction
Cachexia, characterized by severe body weight loss, anorexia, and systemic inflammation, is a major contributor to morbidity and mortality in cancer patients. The melanocortin system, particularly the melanocortin-4 receptor (MC-4R), plays a crucial role in regulating energy homeostasis, appetite, and metabolism.[1][2] Activation of the MC-4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in food intake and an increase in energy expenditure. In pathological states like cancer, dysregulation of this pathway can contribute to the development of cachexia.
SNT-207858 free base emerges as a promising therapeutic candidate by selectively antagonizing the MC-4R.[3] This antagonism is intended to block the catabolic signaling cascade, thereby stimulating appetite and preserving lean body and fat mass. This guide synthesizes the available technical data on SNT-207858, offering a foundational resource for its further investigation and development.
Physicochemical Properties
A comprehensive profile of the physicochemical properties of this compound is crucial for formulation development and pharmacokinetic studies. The available data is summarized below.
| Property | Value | Reference |
| CAS Number | 1104662-66-9 | N/A |
| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ | N/A |
| Molecular Weight | 616.6 g/mol | N/A |
| pKa | 12.71 ± 0.20 (Predicted) | N/A |
| Solubility, Melting Point, etc. | Data not publicly available | N/A |
Mechanism of Action
SNT-207858 functions as a competitive antagonist at the melanocortin-4 receptor. The MC-4R is a G-protein coupled receptor (GPCR) that, upon activation by agonists like α-MSH, couples to Gαs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates downstream targets, resulting in a cascade of events that ultimately suppress appetite and increase energy expenditure.
By binding to the MC-4R, SNT-207858 prevents the binding of α-MSH and other endogenous agonists, thereby inhibiting this signaling pathway. This blockade of MC-4R signaling is hypothesized to reverse the anorexic and catabolic effects often seen in cachexia, leading to increased food intake and preservation of body mass.
Signaling Pathway Diagram
Figure 1. SNT-207858 antagonism of the MC-4R signaling pathway.
Preclinical Pharmacology
In Vitro Activity
SNT-207858 has been characterized in vitro for its binding affinity and functional antagonism at the MC-4R.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC₅₀ (Binding) | 22 nM | Human MC-4R | Radioligand Binding Assay | [3] |
| IC₅₀ (Functional) | 11 nM | Human MC-4R | cAMP Functional Assay | [3] |
| Selectivity | >170-fold vs MC-3R | Human | Not Specified | N/A |
| Selectivity | >40-fold vs MC-5R | Human | Not Specified | N/A |
In Vivo Efficacy in a Cancer Cachexia Model
The therapeutic potential of SNT-207858 was evaluated in a murine model of cancer-induced cachexia.
| Animal Model | Colon 26 (C26) Adenocarcinoma-Induced Cachexia in Mice |
| Compound | This compound |
| Dose | 30 mg/kg |
| Route of Administration | Oral (p.o.) |
| Dosing Frequency | Once daily |
| Treatment Duration | Not specified |
| Key Findings | - Significantly reduced tumor-induced weight loss. - Unlike vehicle-treated animals, mice treated with SNT-207858 did not develop cachexia. - Treated mice showed slight gains in fat and lean body mass, in contrast to the loss observed in the vehicle group. |
| Reference | N/A |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments.
Radioligand Binding Assay (Competitive)
This protocol describes a general method to determine the binding affinity of SNT-207858 to the MC-4R.
Objective: To determine the IC₅₀ and Kᵢ of SNT-207858 for the MC-4R.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human MC-4R.
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-MSH).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.
-
Wash Buffer: Cold Assay Buffer.
-
Non-specific Binding Control: High concentration of unlabeled NDP-MSH.
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]-NDP-MSH (at its Kₔ), and varying concentrations of SNT-207858.
-
Add the cell membrane preparation to initiate the binding reaction.
-
For non-specific binding, add a high concentration of unlabeled NDP-MSH instead of the test compound.
-
Incubate the plate for 1-2 hours at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of SNT-207858 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Figure 2. Experimental workflow for the radioligand binding assay.
cAMP Functional Assay
This protocol outlines a method to measure the functional antagonism of SNT-207858 at the MC-4R.
Objective: To determine the IC₅₀ of SNT-207858 in inhibiting agonist-induced cAMP production.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human MC-4R.
-
Agonist: α-MSH or another selective MC-4R agonist.
-
Test Compound: this compound, serially diluted.
-
Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP Detection Kit: HTRF, ELISA, or other commercially available kits.
Procedure:
-
Plate the MC-4R expressing cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer and pre-incubate with varying concentrations of SNT-207858.
-
Stimulate the cells with a fixed concentration of an MC-4R agonist (typically at its EC₈₀).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Plot the cAMP concentration against the log concentration of SNT-207858 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Figure 3. Experimental workflow for the cAMP functional assay.
In Vivo Cancer Cachexia Model (C26 Adenocarcinoma)
This protocol provides a general framework for evaluating the efficacy of SNT-207858 in a murine model of cancer cachexia.[4][5]
Objective: To assess the effect of SNT-207858 on body weight, body composition, and other cachexia-related parameters in tumor-bearing mice.
Animals:
-
Male BALB/c or CD2F1 mice.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of C26 adenocarcinoma cells into the right flank of the mice. A control group should be injected with vehicle (e.g., PBS).
-
Monitoring: Monitor the mice daily for tumor growth, body weight, food intake, and general health.
-
Treatment Initiation: Once tumors are palpable or have reached a specific size, randomize the tumor-bearing mice into treatment and vehicle control groups.
-
Dosing: Administer SNT-207858 (e.g., 30 mg/kg) or vehicle orally once daily.
-
Endpoint Analysis: At the end of the study (typically determined by tumor burden or a predefined weight loss endpoint in the control group), euthanize the mice and collect tissues.
-
Outcome Measures:
-
Tumor-free body weight.
-
Weights of specific muscles (e.g., gastrocnemius, tibialis anterior) and fat pads (e.g., epididymal).
-
Tumor weight.
-
Analysis of circulating cytokines (e.g., IL-6).
-
Gene expression analysis of muscle atrophy markers (e.g., MuRF1, Atrogin-1).
-
Figure 4. Workflow for the in vivo cancer cachexia model.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective MC-4R antagonist with demonstrated efficacy in a preclinical model of cancer-induced cachexia. Its oral bioavailability further enhances its potential as a therapeutic agent. The data summarized in this guide provide a strong rationale for its continued investigation.
Future research should focus on obtaining a more complete physicochemical profile to aid in formulation and drug delivery strategies. Further in vivo studies are warranted to explore the dose-response relationship, long-term efficacy, and safety profile of SNT-207858. Additionally, evaluating its efficacy in other models of cachexia and in combination with standard-of-care anticancer therapies will be crucial steps in its clinical translation. The detailed experimental protocols provided herein offer a roadmap for researchers to build upon the existing knowledge and further elucidate the therapeutic utility of SNT-207858.
References
- 1. Melanocortin‐4 receptor complexity in energy homeostasis,obesity and drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin-4 receptor antagonists as potential therapeutics in the treatment of cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modeling human cancer cachexia in colon 26 tumor-bearing adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SNT-207858 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and available biological data for SNT-207858 free base, a selective and orally active antagonist of the melanocortin-4 (MC-4) receptor. The information is intended to support research and drug development activities.
Physicochemical Properties
This compound is a small molecule with the following molecular characteristics:
| Property | Value | Citations |
| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ | [1][][3][4] |
| Molecular Weight | 616.6 g/mol | [1][][4] |
| CAS Number | 1104662-66-9 | [1][][3][4] |
Biological Activity and Mechanism of Action
This compound functions as a potent and selective antagonist of the melanocortin-4 (MC-4) receptor.[5] The MC-4 receptor is a key component of the leptin-melanocortin signaling pathway, which plays a crucial role in regulating energy homeostasis and appetite.
Receptor Binding Affinity:
Selectivity:
-
SNT-207858 demonstrates significant selectivity for the MC-4 receptor over other melanocortin receptor subtypes, with a 170-fold selectivity versus the MC-3 receptor and a 40-fold selectivity versus the MC-5 receptor.[1]
Signaling Pathway
The melanocortin signaling pathway is integral to the regulation of energy balance. Antagonism of the MC-4 receptor by SNT-207858 can interrupt this pathway, which may have implications for conditions such as cachexia (disease-associated weight loss).
References
SNT-207858 Free Base: A Technical Guide for Cancer-Induced Cachexia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical research on SNT-207858 free base, a potent and selective melanocortin-4 (MC-4) receptor antagonist, for the potential treatment of cancer-induced cachexia. This document summarizes key findings, details experimental methodologies, and visualizes the underlying biological pathways to support further investigation and drug development efforts in this critical area of oncology.
Introduction to Cancer-Induced Cachexia and the Role of the Melanocortin System
Cancer-induced cachexia is a multifactorial syndrome characterized by involuntary weight loss, muscle wasting (sarcopenia), and anorexia. It significantly impacts patients' quality of life, response to therapy, and overall survival. A key pathway implicated in the development of cachexia is the central melanocortin system. Pro-inflammatory cytokines, often elevated in cancer patients, can stimulate the production of α-melanocyte-stimulating hormone (α-MSH), an agonist of the melanocortin-4 receptor (MC-4R). Activation of the MC-4R in the hypothalamus is associated with decreased appetite and increased energy expenditure, contributing to the cachectic state. Therefore, antagonism of the MC-4R presents a promising therapeutic strategy to counteract the debilitating effects of cancer-induced cachexia.
This compound: A Selective MC-4 Receptor Antagonist
SNT-207858 is a non-peptidic, orally available, and blood-brain barrier penetrating small molecule that acts as a selective antagonist of the MC-4 receptor.[1] Its pharmacological profile suggests its potential to mitigate the metabolic dysregulation characteristic of cancer cachexia by blocking the downstream signaling of α-MSH.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for SNT-207858.
| Parameter | Value | Assay Type | Reference |
| MC-4R Binding Affinity (IC50) | 22 nM | Radioligand Binding Assay | [1] |
| MC-4R Functional Antagonism (IC50) | 11 nM | Functional Assay | |
| Selectivity vs. MC-3R | 170-fold | [1] | |
| Selectivity vs. MC-5R | 40-fold | [1] |
Table 1: In Vitro Pharmacology of SNT-207858
| Animal Model | Treatment | Key Findings | Reference |
| C26 Adenocarcinoma-induced Cachexia in Mice | 30 mg/kg, oral, once daily | Significantly reduced tumor-induced weight loss. Most treated mice did not develop cachexia and showed slight gains in fat and lean body mass. |
Table 2: In Vivo Efficacy of SNT-207858 in a Cancer Cachexia Model
Signaling Pathway of the Melanocortin-4 Receptor in Cancer Cachexia
The following diagram illustrates the proposed mechanism of action of SNT-207858 in the context of the MC-4 receptor signaling pathway in cancer-induced cachexia.
Caption: MC-4R signaling in cachexia and the inhibitory action of SNT-207858.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the pre-clinical evaluation of SNT-207858.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional antagonist activity of SNT-207858 at the melanocortin-4 receptor.
Protocol:
-
Receptor Binding Assay:
-
Membranes from cells stably expressing the human MC-4 receptor were used.
-
A radiolabeled ligand, such as [¹²⁵I]-NDP-α-MSH, was used to compete with unlabeled SNT-207858 at various concentrations.
-
The reaction was incubated to allow for binding equilibrium.
-
Bound and free radioligand were separated by filtration.
-
The radioactivity of the filters was measured using a gamma counter.
-
The IC50 value, the concentration of SNT-207858 that inhibits 50% of the specific binding of the radioligand, was calculated using non-linear regression analysis.
-
-
Functional Assay (cAMP Measurement):
-
Cells expressing the MC-4 receptor were pre-incubated with various concentrations of SNT-207858.
-
The cells were then stimulated with a known agonist of the MC-4R, such as α-MSH, to induce cyclic AMP (cAMP) production.
-
Intracellular cAMP levels were measured using a commercially available immunoassay kit.
-
The IC50 value, the concentration of SNT-207858 that inhibits 50% of the agonist-induced cAMP production, was determined.
-
In Vivo Cancer-Induced Cachexia Model
Objective: To evaluate the efficacy of orally administered SNT-207858 in preventing weight loss and muscle wasting in a murine model of cancer cachexia.
Protocol:
-
Animal Model:
-
Male BALB/c mice were used.
-
Colon 26 (C26) adenocarcinoma cells, a well-established murine model for inducing cachexia, were cultured in appropriate media.[2][3][4][5][6]
-
A suspension of C26 cells (e.g., 1 x 10⁶ cells in phosphate-buffered saline) was subcutaneously injected into the flank of the mice.[5] Control animals received a vehicle injection.
-
-
Drug Administration:
-
SNT-207858 was formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).
-
Treatment with SNT-207858 (e.g., 30 mg/kg) or vehicle was initiated, typically one day after tumor cell inoculation, and continued once daily for the duration of the study (e.g., 14-21 days).
-
-
Outcome Measures:
-
Body Weight: Animals were weighed daily.
-
Tumor Volume: Tumor size was measured regularly (e.g., every 2-3 days) using calipers.
-
Body Composition: At the end of the study, lean body mass and fat mass were determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific muscles (e.g., gastrocnemius, tibialis anterior) and fat pads (e.g., epididymal fat).
-
Food Intake: Daily food consumption was monitored.
-
-
Statistical Analysis:
-
Data were analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare the different treatment groups. A p-value of <0.05 was typically considered statistically significant.
-
Experimental Workflow
The following diagram outlines the general workflow for the pre-clinical evaluation of SNT-207858 for cancer-induced cachexia.
References
- 1. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice | PLOS One [journals.plos.org]
- 2. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]
- 4. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Unraveling the Role of SNT-207858 Free Base in Metabolic Disease: A Technical Overview
Initial investigations have not yielded public domain information for a compound designated "SNT-207858 free base" in the context of metabolic disease. Consequently, a detailed technical guide on its specific role, mechanism of action, and associated experimental data cannot be provided at this time.
Metabolic diseases, a cluster of conditions including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia, represent a significant and growing global health challenge.[1][2] The underlying pathophysiology of these disorders is complex, often involving insulin (B600854) resistance, chronic inflammation, and dysregulated energy metabolism.[3][4] Researchers are actively exploring novel therapeutic agents to address the multifaceted nature of these conditions.
While information on SNT-207858 is not available, the scientific community is investigating various pathways and molecules for the treatment of metabolic diseases. These include agents that improve insulin sensitivity, reduce hepatic fat accumulation, and modulate lipid profiles.[5][6] Preclinical and clinical studies are essential to evaluate the efficacy and safety of new therapeutic candidates.[7][8]
For a comprehensive understanding of a novel compound in the context of metabolic disease, the following aspects are typically investigated and would be crucial for a technical guide:
Core Areas of Investigation for a Novel Metabolic Disease Therapeutic:
1. Mechanism of Action:
-
Signaling Pathways: Elucidation of the specific cellular and molecular pathways modulated by the compound. This often involves studying its effects on key metabolic regulators such as AMPK, Sirtuins, or PPARs.
-
Target Engagement: Identification and validation of the direct molecular target(s) of the compound.
2. Preclinical Evidence:
-
In Vitro Studies: Experiments using cell cultures (e.g., hepatocytes, adipocytes, myocytes) to assess the compound's effects on glucose uptake, lipogenesis, inflammation, and other relevant cellular processes.
-
In Vivo Models: Studies in animal models of metabolic disease (e.g., diet-induced obese mice, db/db mice) to evaluate the compound's impact on systemic metabolic parameters.
3. Quantitative Data from Preclinical Studies:
A typical data summary would include:
| Parameter | Animal Model | Treatment Group | Control Group | % Change | p-value |
| Fasting Blood Glucose (mg/dL) | Diet-Induced Obese Mice | ||||
| Insulin Levels (ng/mL) | Diet-Induced Obese Mice | ||||
| HOMA-IR | Diet-Induced Obese Mice | ||||
| Liver Triglycerides (mg/g) | Diet-Induced Obese Mice | ||||
| Body Weight (g) | Diet-Induced Obese Mice |
4. Experimental Protocols:
Detailed methodologies are critical for reproducibility. Key experimental protocols would include:
-
Animal Models and Diet: Description of the animal strain, age, housing conditions, and the specific high-fat or western diet used to induce metabolic disease.
-
Drug Formulation and Administration: Details on the preparation of the free base, vehicle used, dosage, and route and frequency of administration.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Step-by-step procedures for performing these key assessments of glucose homeostasis and insulin sensitivity.
-
Biochemical Assays: Protocols for measuring plasma and tissue levels of glucose, insulin, lipids, and inflammatory markers.
-
Histological Analysis: Methods for tissue fixation, sectioning, and staining (e.g., H&E, Oil Red O) to assess liver steatosis and inflammation.
5. Visualization of Pathways and Workflows:
Diagrams are essential for illustrating complex biological processes and experimental designs.
-
Signaling Pathway Diagram:
Caption: Hypothetical signaling pathway for a novel metabolic disease therapeutic.
-
Experimental Workflow Diagram:
Caption: General experimental workflow for in vivo compound testing.
Should information regarding "this compound" become publicly available, a comprehensive technical guide would be developed following the rigorous structure outlined above. For researchers, scientists, and drug development professionals, access to such detailed information is paramount for advancing the field of metabolic disease therapeutics.
References
- 1. CNS-targeting pharmacological interventions for the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. niddk.nih.gov [niddk.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of resveratrol on glucose control and insulin sensitivity: a meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved insulin sensitivity with sodium-glucose cotransporter 2 inhibitor treatment in a patient with slowly progressive type 1 diabetes mellitus with metabolic syndrome: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical modeling of metabolic syndrome to study the pleiotropic effects of novel antidiabetic therapy independent of obesity - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on SNT-207858 Free Base and its Endocrinological Effects
Despite a comprehensive search of publicly available scientific and medical databases, no information was found regarding the compound designated as SNT-207858 free base or its effects on endocrinology.
This lack of information prevents the creation of the requested in-depth technical guide or whitepaper. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to SNT-207858.
The absence of public information on SNT-207858 could be due to several factors:
-
Internal Compound Designation: SNT-207858 may be an internal code used by a pharmaceutical or research organization that has not yet been publicly disclosed.
-
Early-Stage Research: The compound may be in the very early stages of preclinical development, with no data published in the public domain.
-
Proprietary Information: All data related to the compound may be proprietary and confidential.
-
Incorrect Identifier: The designation "SNT-207858" may be inaccurate or contain a typographical error.
Without any foundational data, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and mandatory visualizations of signaling pathways, cannot be fulfilled. Should information on SNT-207858 become publicly available in the future, a technical guide could then be developed.
SNT-207858 Free Base: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNT-207858 free base is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite. Its ability to penetrate the blood-brain barrier (BBB) is a critical attribute for its therapeutic potential in centrally-mediated disorders. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the BBB permeability of this compound.
Chemical and Biological Properties
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ | N/A |
| Molecular Weight | 616.6 g/mol | N/A |
| CAS Number | 1104662-66-9 | N/A |
| Biological Target | Melanocortin-4 Receptor (MC4R) Antagonist | N/A |
In Vivo Blood-Brain Barrier Permeability Data
An in vivo study in CD-1 mice demonstrated that SNT-207858 penetrates the blood-brain barrier following oral administration. The peak concentration of SNT-207858 observed in the brain was 110 nM.[1] Brain-to-plasma ratios were determined based on the area under the curve (AUC) for both brain and plasma concentrations over a 6-hour period.[1]
| Parameter | Value | Species | Route of Administration |
| Peak Brain Concentration (Cmax) | 110 nM | CD-1 Mice | Oral |
| Time Points for AUC Calculation | 1, 3, and 6 hours | CD-1 Mice | Oral |
Experimental Protocols
In Vivo Blood-Brain Barrier Permeability Assessment in Mice
This protocol outlines a general procedure for determining the brain and plasma concentrations of a test compound, such as SNT-207858, in mice following oral administration.
Objective: To quantify the concentration of the test compound in brain and plasma over time to determine the brain-to-plasma ratio.
Materials:
-
CD-1 mice
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Atenolol (as a marker for BBB integrity)
-
Analytical standards for SNT-207858 and Atenolol
-
Equipment for oral gavage, blood collection, and brain tissue homogenization
-
LC-MS/MS or other suitable analytical instrumentation
Procedure:
-
Animal Dosing:
-
Fast mice overnight prior to dosing.
-
Administer a single oral dose of SNT-207858 to a cohort of mice (n=3 per time point).
-
Concurrently, administer a single oral dose of Atenolol (e.g., 10 mg/kg) to assess the integrity of the blood-brain barrier.[1]
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 3, and 6 hours post-dose), collect blood samples via cardiac puncture or other appropriate method.[1]
-
Immediately following blood collection, euthanize the animals and perfuse the vasculature with saline to remove residual blood from the brain.
-
Harvest the brains and store them appropriately (e.g., frozen at -80°C) until analysis.
-
-
Sample Preparation:
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue in a suitable buffer.
-
Perform protein precipitation or other extraction methods on plasma and brain homogenates to isolate the analytes.
-
-
Analytical Quantification:
-
Analyze the concentrations of SNT-207858 and Atenolol in the processed plasma and brain samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the plasma and brain concentrations of SNT-207858 at each time point.
-
Compute the Area Under the Curve (AUC) for both plasma and brain concentration-time profiles.
-
Determine the brain-to-plasma ratio by dividing the brain AUC by the plasma AUC.
-
Confirm that brain levels of Atenolol are at or below the limit of detection to ensure BBB integrity was maintained during the experiment.[1]
-
Potential Signaling Pathway Interactions at the Blood-Brain Barrier
As an MC4R antagonist, SNT-207858's primary interaction is with the melanocortin signaling pathway. While direct modulation of BBB permeability by MC4R signaling is not yet fully elucidated, the presence of MC4R in the central nervous system suggests potential indirect interactions.
Future Directions and Considerations
While in vivo data confirms the BBB penetration of SNT-207858, further in vitro studies would provide a more detailed understanding of its transport mechanisms.
-
In Vitro Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive diffusion.
-
Caco-2 or MDCK Cell-Based Assays: To evaluate both passive permeability and the potential for active transport and efflux.
-
-
Efflux Transporter Studies:
-
P-glycoprotein (P-gp) Substrate Assessment: To determine if SNT-207858 is a substrate for this major efflux pump at the BBB. This can be investigated using cell lines overexpressing P-gp and assessing the efflux ratio in the presence and absence of known P-gp inhibitors.
-
-
Tight Junction Modulation:
-
Studies to investigate whether SNT-207858 has any direct or indirect effects on the expression or localization of tight junction proteins (e.g., claudins, occludin) would provide insights into its potential to alter BBB integrity.
-
This technical guide summarizes the current understanding of this compound's blood-brain barrier permeability. Further research is warranted to fully characterize its transport mechanisms and potential interactions with the neurovascular unit.
References
Technical Guide: SNT-207858 Free Base and its Interaction with the Melanocortin-4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and functional characteristics of SNT-207858 free base, a selective antagonist of the Melanocortin-4 (MC4) receptor. The information is compiled to support research and development efforts in fields such as obesity, cachexia, and other metabolic disorders where the MC4 receptor plays a crucial role.
Core Data Summary
SNT-207858 is a potent and selective antagonist of the MC4 receptor. It is characterized by its ability to penetrate the blood-brain barrier and its oral activity. The key quantitative metrics for its binding affinity and functional antagonism are summarized below.
| Parameter | Value (nM) | Receptor | Assay Type |
| IC50 (Binding) | 22 | MC4 | Radioligand Binding Assay |
| IC50 (Function) | 11 | MC4 | Functional cAMP Assay |
| Selectivity | ~170-fold vs MC3 | MC3 | Not specified |
| Selectivity | ~40-fold vs MC5 | MC5 | Not specified |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the interaction of SNT-207858 with the MC4 receptor.
Radioligand Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (IC50) of SNT-207858 for the human MC4 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human MC4 receptor.
-
Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4 receptor agonist).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates and filter mats.
2. Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-10 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled NDP-α-MSH (for non-specific binding) or varying concentrations of SNT-207858.
-
50 µL of [¹²⁵I]-NDP-α-MSH at a final concentration close to its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the SNT-207858 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Functional cAMP Antagonist Assay
This protocol describes a functional assay to measure the ability of SNT-207858 to antagonize agonist-induced cyclic AMP (cAMP) production in cells expressing the MC4 receptor.
1. Materials and Reagents:
-
Cells: HEK293 or CHO cells stably expressing the human MC4 receptor.
-
Agonist: α-MSH or another potent MC4 receptor agonist.
-
Antagonist: this compound.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
2. Procedure:
-
Cell Seeding: Seed the cells into 96-well or 384-well plates and grow to 80-90% confluency.
-
Antagonist Pre-incubation: Remove the culture medium and wash the cells with stimulation buffer. Add varying concentrations of SNT-207858 to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the MC4 receptor agonist (typically the EC80 concentration) to the wells containing the antagonist and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
3. Data Analysis:
-
Generate a standard curve for cAMP.
-
Plot the measured cAMP levels against the logarithm of the SNT-207858 concentration.
-
Determine the IC50 value, which represents the concentration of SNT-207858 that inhibits 50% of the agonist-induced cAMP production.
Visualizations
MC4 Receptor Antagonist Signaling Pathway
The following diagram illustrates the mechanism of action of an MC4 receptor antagonist like SNT-207858.
Caption: MC4R antagonist (SNT-207858) blocks agonist binding, inhibiting Gs protein activation and cAMP production.
Experimental Workflow for MC4R Antagonist Characterization
This diagram outlines a typical workflow for the characterization of a novel MC4 receptor antagonist.
Caption: Workflow for characterizing a novel MC4R antagonist from in vitro binding to in vivo efficacy studies.
In-Depth Technical Guide: Selectivity of SNT-207858 for MC4R
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of SNT-207858, a potent and orally active antagonist of the melanocortin-4 receptor (MC4R). The document outlines the quantitative selectivity of SNT-207858 for MC4R over the related melanocortin receptors, MC3R and MC5R, and provides a comprehensive description of the experimental methodologies used to determine these parameters.
Core Findings: Receptor Selectivity of SNT-207858
SNT-207858 demonstrates significant selectivity for the human melanocortin-4 receptor (hMC4R). In competitive radioligand binding assays, SNT-207858 exhibits a 170-fold higher affinity for hMC4R compared to the human melanocortin-3 receptor (hMC3R) and a 40-fold higher affinity compared to the human melanocortin-5 receptor (hMC5R).[1][2] Functional assays further corroborate this selectivity, demonstrating potent antagonism at the hMC4R.[1][2]
Quantitative Selectivity Data
The binding affinity and functional potency of SNT-207858 at human melanocortin receptors are summarized in the table below.
| Receptor | Binding Affinity (IC50, nM) | Functional Antagonism (IC50, nM) | Selectivity over hMC3R (Binding) | Selectivity over hMC5R (Binding) |
| hMC4R | 22 | 11 | 170-fold | 40-fold |
| hMC3R | 3740 | Not Reported | - | - |
| hMC5R | 880 | Not Reported | - | - |
Experimental Protocols
The following sections detail the methodologies employed to ascertain the selectivity of SNT-207858. These protocols are based on the methods described in the primary literature.
Radioligand Displacement Assay
This assay determines the binding affinity (IC50) of SNT-207858 by measuring its ability to displace a radiolabeled ligand from the melanocortin receptors.
Cell Culture and Membrane Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells were utilized for the stable expression of the respective human melanocortin receptors (hMC3R, hMC4R, and hMC5R).
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and an appropriate selection agent to ensure stable receptor expression.
-
Membrane Preparation: Confluent cells were harvested and homogenized in a cold buffer. The homogenate was centrifuged to pellet the cell membranes, which were then washed and stored at -80°C until use.
Binding Assay Protocol:
-
Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH ([125I]-NDP-α-MSH) was used as the radiolabeled ligand.
-
Assay Buffer: The binding buffer typically consists of 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, and a protease inhibitor cocktail, at a pH of 7.4.
-
Incubation: Cell membranes expressing the target receptor were incubated with a fixed concentration of [125I]-NDP-α-MSH and varying concentrations of the unlabeled competitor, SNT-207858. The incubation was carried out at 37°C for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand. The filters were then washed with ice-cold buffer.
-
Data Analysis: The radioactivity retained on the filters was quantified using a gamma counter. The concentration of SNT-207858 that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding data.
Functional Antagonism Assay (cAMP Measurement)
This assay evaluates the functional potency of SNT-207858 as an antagonist by measuring its ability to inhibit the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the melanocortin receptor signaling pathway.
Cell Culture:
-
HEK293 cells stably expressing hMC4R were used.
cAMP Assay Protocol:
-
Cell Plating: Cells were seeded in multi-well plates and allowed to adhere overnight.
-
Assay Medium: The growth medium was replaced with a serum-free assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Antagonist Incubation: Cells were pre-incubated with varying concentrations of SNT-207858 for a defined period.
-
Agonist Stimulation: The cells were then stimulated with a fixed concentration of an MC4R agonist, such as α-melanocyte-stimulating hormone (α-MSH), to induce cAMP production.
-
cAMP Measurement: After agonist stimulation, the cells were lysed, and the intracellular cAMP concentration was determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: The concentration of SNT-207858 that inhibits 50% of the agonist-induced cAMP production (IC50) was calculated using non-linear regression.
Visualizations
Melanocortin Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the melanocortin-4 receptor upon agonist binding, leading to the production of cAMP. SNT-207858 acts as an antagonist, blocking this pathway at the receptor level.
Experimental Workflow for Receptor Selectivity
The flowchart below outlines the general experimental workflow for determining the selectivity of a compound like SNT-207858 for a target receptor over other related receptors.
References
Methodological & Application
Application Notes and Protocols for SNT-207858 Free Base In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of SNT-207858 free base, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The following protocols for radioligand binding and functional assays are essential for researchers investigating the pharmacological properties of SNT-207858 and similar compounds targeting the MC4R signaling pathway.
Introduction
SNT-207858 is a selective, orally active, and blood-brain barrier penetrating antagonist of the melanocortin-4 (MC4) receptor. The MC4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the brain and plays a crucial role in regulating energy homeostasis, appetite, and body weight. Antagonism of the MC4R is a therapeutic strategy being investigated for conditions such as cachexia (wasting syndrome) associated with chronic diseases like cancer. Accurate in vitro characterization is the foundational step in the preclinical evaluation of MC4R antagonists like SNT-207858.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of SNT-207858 at various melanocortin receptor subtypes.
| Assay Type | Receptor Target | Parameter | Value (nM) | Selectivity vs. MC4R |
| Radioligand Binding | Human MC4R | IC50 | 22 | - |
| Functional (cAMP) | Human MC4R | IC50 | 11 | - |
| Radioligand Binding | Human MC3R | IC50 | >3700 | ~170-fold |
| Radioligand Binding | Human MC5R | IC50 | ~880 | ~40-fold |
Signaling Pathway
The MC4 receptor primarily signals through the Gαs protein pathway. Activation of the receptor by an agonist, such as α-melanocyte-stimulating hormone (α-MSH), leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate protein kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response. As an antagonist, SNT-207858 blocks this signaling cascade by preventing agonist binding to the MC4R.
Caption: MC4R signaling pathway and the inhibitory action of SNT-207858.
Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of SNT-207858 to displace a radiolabeled ligand from the MC4R, thereby determining its binding affinity (IC50).
Experimental Workflow:
Caption: Workflow for the MC4R radioligand binding assay.
Detailed Methodology:
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing the human MC4R.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).
-
A fixed concentration of [125I]-(Nle4, D-Phe7)-α-MSH (e.g., at a concentration close to its Kd).
-
Increasing concentrations of SNT-207858 (e.g., from 10 pM to 10 µM) or vehicle for total binding, and a high concentration of a non-radiolabeled agonist (e.g., 1 µM α-MSH) for non-specific binding.
-
Add the prepared cell membranes (e.g., 10-20 µg of protein per well).
-
-
Incubate the plate for 1 hour at 37°C.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/C) pre-soaked in a wash buffer.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the SNT-207858 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Functional cAMP Assay
This assay measures the ability of SNT-207858 to inhibit the agonist-induced production of cyclic AMP (cAMP), thereby determining its functional potency (IC50).
Experimental Workflow:
Caption: Workflow for the MC4R functional cAMP assay.
Detailed Methodology:
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the human MC4R in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Pre-incubate the cells with a range of concentrations of SNT-207858 (e.g., from 10 pM to 10 µM) or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of an MC4R agonist (e.g., α-MSH) to all wells except the basal control. The agonist concentration should be at its EC80 value, which is the concentration that produces 80% of its maximal effect, to ensure a robust signal for inhibition.
-
Incubate the plate for a further 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Measure the cAMP concentration in each well following the kit's instructions.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the SNT-207858 concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression to determine the IC50 value.
-
These detailed protocols provide a robust framework for the in vitro characterization of SNT-207858 and other MC4R antagonists. Adherence to these methodologies will ensure the generation of high-quality, reproducible data for drug discovery and development programs.
Application Notes and Protocols for SNT-207858 Free Base in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNT-207858 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor primarily expressed in the brain. The MC4R plays a critical role in regulating energy homeostasis, food intake, and body weight. Its endogenous agonist is α-melanocyte-stimulating hormone (α-MSH). Antagonism of MC4R is a key area of research for potential therapeutic interventions in conditions such as cachexia (disease-associated muscle wasting) and other metabolic disorders.
These application notes provide detailed protocols for the preparation and use of SNT-207858 free base in cell culture experiments designed to investigate its antagonistic activity and downstream cellular effects.
Data Presentation
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 (Binding) | 22 nM | Not Specified | Radioligand Binding Assay | [1] |
| IC50 (Functional) | 11 nM | Not Specified | Functional Assay | [1] |
Signaling Pathway
SNT-207858 acts as an antagonist at the melanocortin-4 receptor (MC4R). Under normal physiological conditions, the binding of the agonist α-MSH to MC4R activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB, leading to changes in gene expression that ultimately regulate energy balance and suppress appetite. As an antagonist, SNT-207858 blocks the binding of α-MSH to MC4R, thereby inhibiting this signaling pathway and preventing the downstream cellular responses.
Caption: MC4R Signaling Pathway and the Antagonistic Action of SNT-207858.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations for various cell-based assays.
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Determine the required stock concentration. A 10 mM stock solution is commonly used.
-
Calculate the mass of SNT-207858 required. The molecular weight of this compound is 616.62 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 6.17 mg of the compound.
-
Dissolution. Aseptically add the weighed SNT-207858 to a sterile microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortexing. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization. DMSO is typically sterile and bactericidal. However, if there are concerns about contamination, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Workflow for a Cell-Based Functional Assay
This workflow outlines the general steps for conducting a cell-based functional assay, such as a cAMP assay, to determine the antagonistic activity of SNT-207858.
Caption: General workflow for an in vitro MC4R antagonist functional assay.
Detailed Protocol: In Vitro MC4R Antagonist cAMP Assay
This protocol details a competitive assay to measure the ability of SNT-207858 to inhibit α-MSH-induced cAMP production in cells expressing MC4R.
Materials:
-
MC4R-expressing cells (e.g., HEK293 or CHO cells stably transfected with human MC4R)
-
Cell culture medium (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
SNT-207858 stock solution (e.g., 10 mM in DMSO)
-
α-MSH (agonist) stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
White or black opaque 96-well or 384-well plates suitable for the detection method
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture MC4R-expressing cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 10,000-50,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of SNT-207858 in serum-free medium or assay buffer. The final concentration of DMSO in the wells should be kept below 0.5% to avoid cytotoxicity.[2]
-
Prepare a solution of α-MSH at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.
-
Gently remove the culture medium from the cells.
-
Add the SNT-207858 dilutions (and a vehicle control, e.g., medium with 0.1% DMSO) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the α-MSH solution to all wells except for the negative control wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Remove the medium and lyse the cells according to the instructions of the cAMP detection kit.
-
Perform the cAMP measurement using a plate reader as per the kit's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the α-MSH response for each concentration of SNT-207858.
-
Plot the percentage of inhibition against the log concentration of SNT-207858.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
These protocols provide a framework for the preparation and in vitro functional characterization of the MC4R antagonist SNT-207858. Adherence to these guidelines will enable researchers to obtain reliable and reproducible data on the compound's activity in cell-based models, facilitating further investigation into its therapeutic potential. Proper aseptic techniques and careful handling of reagents are crucial for the success of these experiments.
References
Application Notes and Protocols for Preclinical Adaptation of Stanford Neuromodulation Therapy (SNT) in Mouse Models
Disclaimer: The initial topic "SNT-207858 free base" did not correspond to any known chemical compound in the scientific literature. The search results consistently identified "SNT" as an acronym for Stanford Neuromodulation Therapy , a high-dose, accelerated, neuroscience-informed intermittent theta-burst stimulation (iTBS) protocol for treatment-resistant depression in humans. This document provides a detailed overview of the clinical SNT protocol and presents a proposed, hypothetical adaptation for its use in mouse models of depression for research purposes.
Introduction to Stanford Neuromodulation Therapy (SNT)
Stanford Neuromodulation Therapy (SNT), previously known as SAINT, is a non-invasive neuromodulation technique that has shown high efficacy in treating treatment-resistant depression.[1] It utilizes repetitive transcranial magnetic stimulation (rTMS) in an intermittent theta-burst (iTBS) pattern. The key features of the SNT protocol are its accelerated nature (50 sessions delivered over 5 consecutive days) and its precision targeting.[2] The stimulation target in the left dorsolateral prefrontal cortex (DLPFC) is individualized for each patient by identifying the region most functionally anticorrelated with the subgenual anterior cingulate cortex (sgACC), a key node in the brain's depression circuitry.[1]
Clinical Efficacy of SNT in Humans
Clinical trials have demonstrated the rapid and significant antidepressant effects of SNT. The quantitative outcomes from key studies are summarized below.
Table 1: Summary of SNT Clinical Trial Outcomes for Treatment-Resistant Depression
| Study / Group | Primary Outcome Measure | Response Rate | Remission Rate | Mean Reduction from Baseline | Citation(s) |
| Cole et al. (2022) | MADRS Score (4 weeks post-treatment) | - | - | 52.5% (Active SNT) | [1] |
| - | - | 11.1% (Sham SNT) | [1] | ||
| NCT06166082 (Anticipated) | - | 71.4% (End of intervention) | - | - | [2] |
| 69.2% (4-week follow-up) | - | - | [2] | ||
| Geoly et al. (2024) | HRSD-24 (Acute Phase) | 25.2% | 16.1% | 29.4% | [3] |
| HRSD-24 (Tapering Phase) | 49.6% | 34.8% | 42.6% | [3] | |
| HRSD-24 (Relapse Prevention) | - | - | 60.1% | [3] |
MADRS: Montgomery-Åsberg Depression Rating Scale; HRSD-24: 24-item Hamilton Depression Rating Scale.
Proposed Adaptation of SNT for Mouse Models of Depression
Translating a human neuromodulation protocol to a mouse model requires significant adaptation, particularly concerning brain region homology and the scale of the stimulation equipment. The following sections outline a hypothetical protocol for researchers aiming to investigate the mechanisms and efficacy of SNT in a preclinical setting.
Identifying Homologous Brain Regions
The SNT protocol's targeting is based on the functional connectivity between the DLPFC and the sgACC. Identifying the rodent equivalents is a critical first step.
-
Human DLPFC: Rodents lack a direct anatomical equivalent of the granular DLPFC. However, the medial prefrontal cortex (mPFC) , specifically the prelimbic cortex (PL) , is considered a functional homologue for many of the executive functions attributed to the primate DLPFC.
-
Human sgACC (Brodmann Area 25): This region is considered homologous to the rodent infralimbic cortex (IL) . The IL is a well-studied region in rodent models of depression and emotional regulation.
Therefore, a preclinical SNT adaptation would involve targeting a region of the mouse PL that is functionally anticorrelated with the IL. This can be determined using resting-state functional MRI (rs-fMRI) in mice, similar to the human protocol.
Experimental Workflow for Preclinical SNT
The following diagram outlines the proposed workflow for a study investigating SNT in a mouse model of depression, such as one induced by chronic unpredictable stress (CUS).
Detailed Experimental Protocols
Protocol 1: Identification of Stimulation Target
-
Animal Model: Induce a depressive-like phenotype using an established model (e.g., Chronic Unpredictable Stress, Chronic Social Defeat Stress).
-
Behavioral Phenotyping: Confirm the depressive-like state using a battery of tests (e.g., Sucrose Preference Test for anhedonia, Forced Swim Test for behavioral despair).
-
Resting-State fMRI (rs-fMRI):
-
Anesthetize the mouse (e.g., with low-dose isoflurane) while maintaining stable physiology.
-
Acquire high-resolution rs-fMRI data using a small-animal MRI scanner.
-
Data Analysis: Pre-process the data (motion correction, normalization). Define a seed region in the infralimbic cortex (IL). Perform a seed-to-voxel functional connectivity analysis to identify voxels in the prelimbic cortex (PL) that exhibit the strongest negative correlation (anticorrelation) with the IL seed's time course.
-
The coordinates of the peak anticorrelation in the left PL will serve as the stimulation target for that individual mouse.
-
Protocol 2: Preclinical SNT Administration
-
Equipment:
-
A small-animal stereotaxic frame.
-
A TMS device capable of delivering iTBS protocols.
-
A specialized, actively cooled, small-diameter figure-of-eight coil designed for rodents to allow for focal stimulation and prevent overheating during the accelerated protocol.
-
-
Stimulation Parameters (Adapted from human protocol and rodent TMS studies):
-
Frequency: 50 Hz bursts of 3 pulses, with bursts repeated at 5 Hz.
-
Train Duration: 2 seconds (10 bursts).
-
Inter-Train Interval: 8 seconds.
-
Total Pulses per Session: 1800 pulses.
-
Sessions per Day: 10 sessions.
-
Inter-Session Interval: 50 minutes.
-
Total Duration: 5 consecutive days.
-
-
Procedure:
-
Lightly anesthetize the mouse to ensure it remains immobile during stimulation.
-
Place the mouse in the stereotaxic frame.
-
Using the individualized coordinates from the rs-fMRI analysis, position the center of the rodent TMS coil tangentially over the scalp directly above the target in the left PL.
-
Deliver the iTBS protocol.
-
For the sham group, the coil should be angled at 90 degrees to the head, providing a similar auditory and sensory experience without inducing a significant magnetic field in the brain.
-
Return the mouse to its home cage and monitor for recovery between sessions.
-
Repeat for a total of 10 sessions per day for 5 days.
-
Table 2: Proposed Preclinical SNT Protocol Parameters
| Parameter | Value | Rationale |
| Animal Model | Mouse (e.g., C57BL/6J) | Standard for behavioral neuroscience and stress models. |
| Targeting | rs-fMRI guided | Mirrors the individualized approach of the human SNT protocol. |
| Target Region | Left Prelimbic Cortex (PL) | Functional homolog of the human DLPFC. |
| Reference Region | Infralimbic Cortex (IL) | Homolog of the human sgACC. |
| Stimulation Pattern | Intermittent Theta-Burst (iTBS) | Core component of the SNT protocol. |
| Pulses per Session | 1800 | High-dose, consistent with the human protocol. |
| Sessions per Day | 10 | Accelerated nature of the SNT protocol. |
| Treatment Duration | 5 Days | Accelerated nature of the SNT protocol. |
| Control Group | Sham stimulation (coil angled 90°) | Controls for handling, anesthesia, and sensory artifacts. |
Investigating the Mechanism of Action
The preclinical model allows for invasive investigation of the neural mechanisms underlying SNT's therapeutic effects. The diagram below illustrates the targeted neural circuit and potential downstream effects that can be studied.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Intermittent theta-burst stimulation improves motor function by inhibiting neuronal pyroptosis and regulating microglial polarization via TLR4/NFκB/NLRP3 signaling pathway in cerebral ischemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BrainInfo [braininfo.rprc.washington.edu]
Application Notes and Protocols: SNT-207858 Free Base in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of SNT-207858 free base in competitive binding assays. The primary molecular target of SNT-207858 is the serine/threonine-protein kinase B-Raf (BRAF), a key component of the RAS/RAF/MEK/ERK signaling cascade. This document outlines the necessary materials, experimental procedures, and data analysis techniques for determining the binding affinity and inhibitory potency of SNT-207858 against BRAF, particularly the oncogenic V600E mutant. The provided protocols are intended to guide researchers in accurately characterizing the interaction of this compound with its target, a critical step in the drug discovery and development process for BRAF-mutant cancers.
Introduction
SNT-207858 is a potent and selective inhibitor of the BRAF kinase. The RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1] In a significant percentage of human cancers, particularly melanoma, colorectal, and thyroid cancers, this pathway is constitutively activated due to mutations in the BRAF gene, most commonly the V600E mutation.[2] This aberrant signaling drives tumor growth and survival.[3][4] SNT-207858 acts by competing with ATP for binding to the kinase domain of BRAF, thereby inhibiting its activity and downstream signaling.
Competitive binding assays are a fundamental tool in pharmacology and drug discovery to determine the affinity of a ligand for a receptor or enzyme. These assays measure the ability of an unlabeled test compound (e.g., SNT-207858) to displace a labeled ligand (a tracer or radioligand) from the target protein. The concentration at which the test compound displaces 50% of the labeled ligand is the IC50 value, which is a measure of its potency. This value can be further used to calculate the inhibition constant (Ki).
This document provides a detailed protocol for a fluorescence polarization (FP)-based competitive binding assay, a common non-radioactive method for studying kinase inhibitors.
BRAF Signaling Pathway
The BRAF kinase is a central node in the MAPK signaling pathway. The cascade is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface by growth factors. This leads to the activation of the small G-protein RAS, which in turn recruits and activates BRAF. Activated BRAF then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2. MEK1/2 subsequently phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2. Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that promote cell proliferation and survival. SNT-207858 inhibits this pathway at the level of BRAF.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of SNT-207858 on BRAF.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the general workflow for a competitive binding assay to determine the IC50 of SNT-207858 for BRAF.
Caption: A streamlined workflow for the SNT-207858 competitive binding assay.
Quantitative Data Summary
The following table summarizes the binding affinity and potency of SNT-207858 against BRAF in comparison to a known reference inhibitor, Vemurafenib. (Note: As specific data for SNT-207858 is not publicly available, placeholder values are used for illustrative purposes. Researchers should determine these values experimentally.)
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| SNT-207858 | BRAF V600E | FP Competitive Binding | [Experimental Value] | [Calculated Value] |
| Vemurafenib (Reference) | BRAF V600E | FP Competitive Binding | 31 | 15 |
Detailed Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol is designed for a 384-well plate format.
Materials and Reagents
| Reagent | Recommended Supplier |
| Recombinant Human BRAF V600E | BPS Bioscience |
| Kinase Tracer | Thermo Fisher Scientific |
| Kinase Buffer | BPS Bioscience |
| This compound | - |
| Vemurafenib | Selleck Chemicals |
| DMSO, ACS Grade | Sigma-Aldrich |
| 384-well, low-volume, black, round-bottom plates | Corning |
Reagent Preparation
-
Kinase Buffer: Prepare according to the manufacturer's instructions. A typical buffer may consist of 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
SNT-207858 Stock Solution: Prepare a 10 mM stock solution of SNT-207858 in 100% DMSO.
-
Reference Inhibitor Stock Solution: Prepare a 10 mM stock solution of Vemurafenib in 100% DMSO.
-
BRAF Enzyme Working Solution: Thaw the recombinant BRAF V600E enzyme on ice. Dilute the enzyme to the desired final concentration in Kinase Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Tracer Working Solution: Dilute the kinase tracer to the desired final concentration in Kinase Buffer. The optimal concentration should be at or below the Kd of the tracer for the kinase.
Assay Procedure
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM SNT-207858 and Vemurafenib stock solutions in 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.1 nM).
-
Prepare intermediate dilutions of the compound series in Kinase Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
-
Assay Plate Setup:
-
Add 5 µL of each serially diluted compound to the wells of the 384-well plate.
-
Include control wells:
-
Total Binding: Wells containing only Kinase Buffer with DMSO (vehicle control).
-
Nonspecific Binding: Wells containing a high concentration of a known non-fluorescent BRAF inhibitor to determine the background signal.
-
Blank: Wells containing only Kinase Buffer.
-
-
-
Enzyme and Tracer Addition:
-
Prepare a master mix of the BRAF enzyme and the fluorescent tracer in Kinase Buffer at 2X the final concentration.
-
Add 5 µL of the enzyme/tracer master mix to all wells except the blank wells. Add 5 µL of Kinase Buffer to the blank wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Detection:
-
Read the plate on a fluorescence polarization-capable plate reader. Use an excitation wavelength appropriate for the tracer (e.g., 485 nm) and measure emission at the corresponding wavelength (e.g., 530 nm) in both parallel and perpendicular planes.
-
Data Analysis
-
Calculate Fluorescence Polarization (mP):
-
Use the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)
-
Where G is the G-factor of the instrument.
-
-
Normalize Data:
-
Normalize the mP values to the percentage of inhibition, with the total binding wells representing 0% inhibition and the nonspecific binding wells representing 100% inhibition.
-
-
Generate Dose-Response Curve:
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
-
Determine IC50:
-
Fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.
-
-
Calculate Ki (Cheng-Prusoff Equation):
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [Tracer]/Kd_tracer)
-
Where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is the dissociation constant of the tracer for BRAF.
-
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal or Small Assay Window | Insufficient enzyme or tracer concentration. | Optimize the concentrations of the BRAF enzyme and tracer. |
| Inactive enzyme. | Use a fresh aliquot of the enzyme; ensure proper storage. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes; ensure proper mixing. |
| Air bubbles in wells. | Centrifuge the plate briefly before reading. | |
| Incomplete Dose-Response Curve | Compound concentration range is not appropriate. | Adjust the serial dilution range to be centered around the expected IC50. |
| Compound insolubility. | Ensure the final DMSO concentration is sufficient to maintain solubility. |
References
- 1. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNT-207858 Free Base in Preclinical Cachexia Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cachexia is a multifactorial metabolic syndrome associated with chronic diseases, most notably cancer, and is characterized by a progressive loss of skeletal muscle mass (with or without fat mass loss) that cannot be fully reversed by conventional nutritional support.[1][2][3][4] This debilitating condition is associated with systemic inflammation, negative protein and energy balance, and reduced physical function, ultimately leading to increased morbidity and mortality.[4][5] The complex pathophysiology of cachexia involves various signaling pathways, including those mediated by proinflammatory cytokines and the activation of proteolytic systems like the ubiquitin-proteasome pathway.[3][6]
SNT-207858 is an investigational small molecule compound. While direct studies in cachexia are not yet broadly published, its potential modulatory effects on cellular metabolic and stress response pathways suggest it may be a candidate for mitigating the catabolic processes underlying cachexia. These application notes provide a comprehensive, albeit hypothetical, framework for researchers to evaluate the efficacy of SNT-207858 free base in established preclinical animal models of cancer-induced cachexia.
Mechanism of Action (Hypothesized)
The precise mechanism of SNT-207858 in the context of cachexia is under investigation. Based on preliminary pathway analysis, it is hypothesized to interfere with key catabolic signaling cascades. One potential mechanism involves the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[6][7] NF-κB is a critical mediator of inflammation and is known to promote muscle atrophy.[6][7] By inhibiting NF-κB, SNT-207858 may reduce the expression of pro-inflammatory cytokines and muscle-specific E3 ubiquitin ligases (e.g., MuRF1 and MAFbx), thereby attenuating protein degradation.
References
- 1. A comprehensive review of animal models for cancer cachexia: Implications for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of anorexia and cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cachexia: Its Mechanism and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer cachexia, mechanism and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Human Cancer-induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel oral compound Z526 mitigates cancer-associated cachexia via intervening NF-κB signaling and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Senotherapeutic drug treatment ameliorates chemotherapy-induced cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of SNT-207858 on Food Intake
Disclaimer: There is no publicly available scientific literature or clinical trial data for a compound designated SNT-207858. The following application notes and protocols are provided as a detailed template and example for researchers, scientists, and drug development professionals on how to structure and present data for a hypothetical compound that modulates food intake. The data and mechanisms described herein are for illustrative purposes only.
Introduction
SNT-207858 is a novel, potent, and selective agonist for a hypothetical G-protein coupled receptor, "Appetite Receptor 1" (AR1), which is predominantly expressed in the hypothalamus, a key brain region for regulating hunger and satiety. Preclinical studies in rodent models suggest that SNT-207858 has the potential to significantly reduce food intake and body weight, indicating its therapeutic promise in the management of obesity and related metabolic disorders. These application notes provide a comprehensive overview of the methodologies to assess the effects of SNT-207858 on food consumption and the underlying signaling pathways.
Data Presentation
Table 1: Dose-Dependent Effects of SNT-207858 on 24-Hour Cumulative Food Intake in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | 24-Hour Food Intake (g) | % Reduction vs. Vehicle | p-value |
| Vehicle (Saline) | 0 | 10 | 4.5 ± 0.8 | - | - |
| SNT-207858 | 1 | 10 | 3.8 ± 0.6 | 15.6% | <0.05 |
| SNT-207858 | 3 | 10 | 2.9 ± 0.5 | 35.6% | <0.01 |
| SNT-207858 | 10 | 10 | 1.8 ± 0.4 | 60.0% | <0.001 |
| Data are presented as mean ± standard deviation. Statistical analysis was performed using one-way ANOVA followed by Dunnett's post-hoc test. |
Table 2: Effects of SNT-207858 on Meal Pattern Analysis in DIO Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Meal Size (g) | Meal Frequency | Inter-Meal Interval (min) |
| Vehicle (Saline) | 0 | 8 | 0.42 ± 0.05 | 10.7 ± 1.2 | 65 ± 8 |
| SNT-207858 | 5 | 8 | 0.28 ± 0.04 | 10.5 ± 1.5 | 88 ± 10 |
| Data are presented as mean ± standard deviation. Meal pattern analysis was conducted over a 12-hour dark cycle. Statistical analysis was performed using an unpaired t-test. |
Experimental Protocols
Protocol 1: Evaluation of Acute Anorectic Effects of SNT-207858 in DIO Mice
1. Animals and Acclimation:
- Male C57BL/6J mice, 8 weeks of age, are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity.
- Animals are single-housed in metabolic cages with ad libitum access to food and water.
- Mice are acclimated to the metabolic cages and daily handling for at least one week prior to the experiment.
2. Drug Preparation and Administration:
- SNT-207858 is dissolved in a vehicle solution (e.g., 0.9% saline with 5% DMSO and 5% Tween 80).
- The compound is administered via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 3, 10 mg/kg).
- The vehicle group receives an equivalent volume of the vehicle solution.
3. Food Intake Measurement:
- Food is weighed at the beginning of the dark cycle.
- Immediately following drug or vehicle administration, pre-weighed food is placed in the cages.
- Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.
4. Data Analysis:
- Cumulative food intake at each time point is calculated.
- Data are analyzed using appropriate statistical methods, such as one-way ANOVA, to compare the effects of different doses of SNT-207858 to the vehicle control.
Protocol 2: Meal Pattern Analysis
1. Automated Food Intake Monitoring:
- DIO mice are housed in cages equipped with automated feeding monitors (e.g., BioDAQ, TSE Systems).
- These systems continuously record the timing and amount of food consumed by each animal.
2. Experimental Procedure:
- Following a stable baseline recording of at least 48 hours, mice are administered SNT-207858 or vehicle.
- Feeding behavior is monitored for the subsequent 24 hours.
3. Data Analysis:
- Meal parameters are defined (e.g., a meal is a bout of feeding of at least 0.1 g, separated from the next bout by at least 10 minutes).
- Key parameters such as meal size, meal frequency, and inter-meal interval are calculated and analyzed to determine the effect of the compound on the microstructure of feeding behavior.
Mandatory Visualizations
Caption: Proposed Signaling Pathway of SNT-207858.
Caption: Experimental Workflow for Food Intake Studies.
Application Notes and Protocols for Studying MC4R Downstream Signaling Using SNT-207858 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanocortin-4 Receptor (MC4R) is a pivotal G protein-coupled receptor (GPCR) primarily expressed in the hypothalamus, playing a crucial role in the regulation of energy homeostasis, food intake, and body weight.[1][2][3] Its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), initiates signaling cascades that reduce appetite and increase energy expenditure.[2][4] Consequently, MC4R has emerged as a significant therapeutic target for obesity and other metabolic disorders.
This document provides detailed application notes and protocols for utilizing SNT-207858 free base , a selective MC4R antagonist, to investigate the downstream signaling pathways of MC4R. It is important to note that SNT-207858 is a potent and orally active antagonist of the MC4R, not an agonist.[5][6][7] Antagonists are invaluable tools for elucidating receptor function by blocking the effects of endogenous or exogenous agonists, thereby allowing for a detailed examination of the signaling pathways under controlled conditions.
This compound: A Selective MC4R Antagonist
SNT-207858 is a potent and selective antagonist for the melanocortin-4 receptor that can penetrate the blood-brain barrier.[5][7] Its utility in research lies in its ability to competitively inhibit the binding of agonists to MC4R, thus preventing receptor activation and downstream signaling. This characteristic makes it an ideal tool for dissecting the specific contributions of MC4R signaling in both in vitro and in vivo models.
Quantitative Data for this compound
| Parameter | Value | Receptor | Reference |
| IC₅₀ (Binding) | 22 nM | MC4R | [5][6][7] |
| IC₅₀ (Functional) | 11 nM | MC4R | [5][6][7] |
| Selectivity | 170-fold vs. MC3R | MC4R | [5] |
| Selectivity | 40-fold vs. MC5R | MC4R | [5] |
MC4R Downstream Signaling Pathways
Activation of MC4R initiates a complex network of intracellular signaling cascades. The primary and most well-characterized pathway involves the coupling to the stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3][4][8] However, evidence suggests that MC4R can also couple to other G proteins (Gαi, Gαq) and engage β-arrestin-mediated pathways, which can modulate the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[1][3][4]
Experimental Protocols
The following protocols describe how to use SNT-207858 to study MC4R signaling. These experiments are designed to be performed in cell lines stably or transiently expressing human MC4R, such as HEK293 or CHO cells.
cAMP Accumulation Assay
This assay measures the inhibition of agonist-induced cAMP production by SNT-207858.
Materials:
-
HEK293 cells expressing MC4R
-
α-MSH (or another MC4R agonist)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)
Protocol:
-
Cell Seeding: Seed MC4R-expressing HEK293 cells into 96-well or 384-well plates at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of SNT-207858 in assay buffer. Also, prepare a stock solution of α-MSH at a concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response, determined from a prior agonist dose-response curve).
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the SNT-207858 dilutions. Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the EC₈₀ concentration of α-MSH to all wells except the basal control wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the SNT-207858 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of SNT-207858.
β-Arrestin Recruitment Assay
This assay measures the ability of SNT-207858 to block agonist-induced recruitment of β-arrestin-2 to the MC4R.
Materials:
-
HEK293 cells co-expressing MC4R and a β-arrestin-2 reporter system (e.g., Nano-Glo® Live Cell Assay, BRET, or Tango assay)
-
α-MSH
-
This compound
-
Assay medium (e.g., Opti-MEM)
Protocol:
-
Cell Seeding: Seed the engineered HEK293 cells into white, clear-bottom 96-well plates.[4]
-
Compound Preparation: Prepare serial dilutions of SNT-207858 and a stock solution of α-MSH at its EC₈₀ concentration in the appropriate assay medium.
-
Antagonist Pre-incubation: Add the SNT-207858 dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the EC₈₀ concentration of α-MSH to the wells.
-
Incubation and Detection: Incubate the plate for the time specified by the assay manufacturer (typically 30-90 minutes). Measure the luminescence or fluorescence signal according to the assay kit's protocol.[4]
-
Data Analysis: Normalize the data to the agonist-only control and plot the response against the logarithm of the SNT-207858 concentration to calculate the IC₅₀.
ERK1/2 Phosphorylation Assay
This assay determines the inhibitory effect of SNT-207858 on agonist-induced phosphorylation of ERK1/2.
Materials:
-
HEK293 cells expressing MC4R
-
α-MSH
-
This compound
-
Serum-free medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
Detection system (e.g., Western blot, In-Cell Western, or ELISA-based kit)
Protocol:
-
Cell Culture and Starvation: Seed MC4R-expressing cells and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-incubate the starved cells with serial dilutions of SNT-207858 for 30 minutes at 37°C.
-
Agonist Stimulation: Stimulate the cells with an EC₈₀ concentration of α-MSH for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with pERK and tERK antibodies.
-
ELISA/In-Cell Western: Follow the manufacturer's protocol for the specific assay format.
-
-
Data Analysis: Quantify the pERK signal and normalize it to the tERK signal. Plot the normalized pERK levels against the logarithm of the SNT-207858 concentration to determine the IC₅₀.
Conclusion
This compound is a valuable pharmacological tool for investigating the intricacies of MC4R signaling. As a potent and selective antagonist, it allows for the precise inhibition of receptor activity, enabling researchers to delineate the specific downstream pathways modulated by MC4R activation. The protocols outlined in this document provide a framework for characterizing the inhibitory profile of SNT-207858 and for studying the roles of the Gαs/cAMP and β-arrestin/ERK pathways in MC4R function. These studies are essential for advancing our understanding of MC4R biology and for the development of novel therapeutics targeting this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Monogenic obesity - Wikipedia [en.wikipedia.org]
- 3. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SNT-207858 Free Base Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental design for the preclinical evaluation of SNT-207858, a novel small molecule inhibitor. The proposed studies are designed to elucidate the mechanism of action, assess efficacy and selectivity, and establish a preliminary safety profile of the compound.
Introduction
SNT-207858 has been identified as a potential modulator of the Pentose Phosphate Pathway (PPP) and associated stress response signaling cascades.[1] Preclinical evaluation is critical to understanding its therapeutic potential and advancing it toward clinical development.[2][3] This document outlines a phased experimental approach, beginning with in vitro characterization and progressing to in vivo efficacy studies.
Physicochemical Characterization of SNT-207858 Free Base
A thorough understanding of the physicochemical properties of SNT-207858 is fundamental for formulation development and ensuring reliable experimental outcomes.
Protocol 1: Physicochemical Profiling
-
Purity Determination: Analyze the purity of the this compound lot using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solubility Assessment: Determine the solubility in various aqueous and organic solvents (e.g., water, PBS, DMSO, ethanol) at different pH values (e.g., 5.0, 7.4, 9.0).
-
LogP/LogD Measurement: Determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) to predict membrane permeability and overall lipophilicity.
-
Solid-State Characterization: Utilize X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine the crystalline form and melting point.
-
Chemical Stability: Assess the stability of SNT-207858 in solution and solid state under various conditions (e.g., temperature, light, humidity) over time.
Data Presentation: Physicochemical Properties of SNT-207858
| Parameter | Method | Result |
| Purity | HPLC-UV, LC-MS | >99.5% |
| Aqueous Solubility (pH 7.4) | Shake-flask method | 1.5 µg/mL |
| DMSO Solubility | Visual Inspection | >100 mg/mL |
| LogP | Shake-flask method | 3.2 |
| Melting Point | DSC | 178 °C |
| Crystalline Form | XRPD | Form I |
In Vitro Efficacy and Mechanism of Action
These studies are designed to identify the direct molecular target of SNT-207858 and characterize its effects on cellular signaling pathways.
Target Identification and Engagement
Protocol 2: Enzymatic Assays
-
Enzyme Panel Screening: Screen SNT-207858 against a panel of key enzymes in the Pentose Phosphate Pathway (e.g., Glucose-6-phosphate dehydrogenase, Transketolase, Transaldolase).
-
IC50 Determination: For the identified target enzyme(s), perform concentration-response experiments to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Inhibition Studies: Conduct kinetic assays to determine if SNT-207858 is a competitive, non-competitive, or uncompetitive inhibitor of its target enzyme.
Data Presentation: In Vitro Enzymatic Activity of SNT-207858
| Enzyme Target | IC50 (nM) | Mechanism of Inhibition |
| Transketolase | 75 | Competitive |
| Glucose-6-phosphate dehydrogenase | >10,000 | - |
| Transaldolase | >10,000 | - |
Cellular Activity and Pathway Analysis
Protocol 3: Cell-Based Assays
-
Cell Viability/Cytotoxicity: Treat various cancer cell lines with increasing concentrations of SNT-207858 for 24, 48, and 72 hours. Assess cell viability using a resazurin-based assay.
-
Metabolic Profiling: Utilize Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in cells treated with SNT-207858 to assess its impact on mitochondrial respiration and glycolysis.
-
Western Blot Analysis: Treat cells with SNT-207858 and analyze the phosphorylation status and total protein levels of key components of the p38 MAPK and JNK signaling pathways.
-
Reactive Oxygen Species (ROS) Measurement: Quantify intracellular ROS levels using a fluorescent probe (e.g., DCFDA) in cells exposed to SNT-207858.
Data Presentation: Cellular Activity of SNT-207858 in A549 Lung Cancer Cells
| Assay | Endpoint | EC50 / Effect |
| Cell Viability (72h) | GI50 | 250 nM |
| Mitochondrial Respiration | Basal OCR | 40% decrease at 1 µM |
| Glycolysis | Basal ECAR | 15% increase at 1 µM |
| p38 MAPK Activation | p-p38/total p38 | 2.5-fold increase at 1 µM |
| JNK Activation | p-JNK/total JNK | 3.1-fold increase at 1 µM |
| Intracellular ROS | Fold change | 1.8-fold increase at 1 µM |
Hypothesized Signaling Pathway of SNT-207858
References
SNT-207858 Free Base: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNT-207858 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R). It is characterized as a blood-brain barrier penetrating, orally active compound, making it a valuable tool for in vivo studies targeting the central nervous system. Its primary area of research involves metabolic diseases, endocrinology, and oncology, particularly in the context of cachexia. This document provides an overview of SNT-207858, including supplier information, key experimental protocols, and relevant signaling pathways.
Supplier and Purchasing Information
SNT-207858 free base can be sourced from various chemical suppliers catering to the research community. Below is a summary of purchasing information from several vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.
| Supplier | Catalog Number | Purity | Quantity |
| MedChemExpress | HY-11030A | 99.66% | 10 mM * 1 mL |
| BOC Sciences | Not specified | Not specified | Inquiry required |
| LabSolutions | Not specified | Not specified | Inquiry required |
| TargetMol | Not specified | Not specified | Inquiry required |
| CP Lab Safety | Not specified | 95% | 1 mg |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ |
| Molecular Weight | 616.62 g/mol |
| IC₅₀ (Binding) | 22 nM |
| IC₅₀ (Function) | 11 nM |
| Storage | Store at -80°C |
Signaling Pathway
SNT-207858 acts as an antagonist at the melanocortin-4 receptor (MC4R), which is a G protein-coupled receptor (GPCR). The canonical signaling pathway for MC4R involves its activation by endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH). This activation leads to the coupling of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). As an antagonist, SNT-207858 blocks this signaling cascade, thereby inhibiting the downstream effects of MC4R activation.
Experimental Protocols
In Vitro: MC4R Antagonist Functional Assay (cAMP Measurement)
This protocol outlines a general method for assessing the antagonist activity of SNT-207858 on the MC4R by measuring changes in intracellular cAMP levels.
1. Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing the human MC4R in appropriate media.
-
Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Antagonist Pre-incubation:
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Prepare serial dilutions of SNT-207858 in the stimulation buffer.
-
Add the SNT-207858 dilutions to the respective wells and pre-incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
3. Agonist Stimulation:
-
Prepare a solution of a known MC4R agonist (e.g., α-MSH) at a fixed concentration (typically the EC₈₀ concentration).
-
Add the agonist solution to the wells already containing the antagonist and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
4. Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., using a provided lysis buffer).
-
The concentration of cAMP in the cell lysate is then determined using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen.
5. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample into a cAMP concentration using the standard curve.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the SNT-207858 concentration to determine the IC₅₀ value.
In Vivo: Cancer-Induced Cachexia Mouse Model
This protocol is based on studies investigating the effect of MC4R antagonists on cancer-induced cachexia.[1][2]
1. Animal Model and Tumor Inoculation:
-
Use an appropriate mouse strain for your chosen tumor model (e.g., Athymic Nude-Foxn1nu mice).
-
Prepare a suspension of tumor cells (e.g., Lewis Lung Carcinoma - LLC) in a suitable medium like phosphate-buffered saline.
-
Inoculate the mice with the tumor cells, typically via subcutaneous injection in the flank.
2. SNT-207858 Formulation and Administration:
-
Prepare a formulation of SNT-207858 suitable for oral gavage. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Alternatively, a solution of 10% DMSO in 90% corn oil can be used.
-
Weigh the mice to determine the correct dosing volume. The maximum recommended dosing volume is 10 ml/kg.
-
Administer SNT-207858 orally via gavage. A typical dosage used in studies is 30 mg/kg, administered once daily.[1][2]
3. Monitoring and Data Collection:
-
Monitor the mice daily for signs of distress, and measure body weight regularly.
-
Food and water intake can be measured by providing a known amount of food and water and measuring the remaining amount at regular intervals.
-
At the end of the study, euthanize the mice and collect tissues for further analysis. This may include tumor tissue, muscle tissue (e.g., gastrocnemius, tibialis anterior), and adipose tissue.
-
Measure tumor volume and weight.
-
Analyze muscle and fat mass to assess the extent of cachexia.
4. Data Analysis:
-
Compare the changes in body weight, food intake, tumor growth, and tissue mass between the vehicle-treated control group and the SNT-207858-treated group.
-
Statistical analysis should be performed to determine the significance of any observed differences.
References
Long-Term Stability of SNT-207858 Free Base in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a framework for assessing the long-term stability of SNT-207858 free base in solution. Due to the absence of publicly available stability data for SNT-207858, this guide outlines general protocols and best practices for establishing a comprehensive stability profile. The methodologies described are based on standard pharmaceutical industry practices for stability testing of small molecule drug candidates. SNT-207858 is identified as a selective melanocortin-4 (MC-4) receptor antagonist with a molecular formula of C32H43Cl2N5O3 and a molecular weight of 616.6 g/mol . The protocols herein will guide researchers in generating crucial data for determining appropriate storage conditions, shelf-life, and potential degradation pathways.
Introduction
SNT-207858 is a selective antagonist of the melanocortin-4 (MC-4) receptor, a key target in pathways regulating energy homeostasis and appetite. As with any compound intended for research or therapeutic use, understanding its stability characteristics in solution is critical for ensuring the reliability and reproducibility of experimental results. Degradation of the active compound can lead to inaccurate dosing, loss of efficacy, and the potential for adverse effects from unknown degradation products.
This document provides a starting point for researchers to design and execute stability studies for this compound. It covers recommended experimental protocols, data presentation strategies, and the generation of visual aids to facilitate understanding of the experimental workflow.
Data Presentation: Stability Summary Tables
To effectively monitor the stability of SNT-207858, all quantitative data should be meticulously recorded and organized. The following tables provide a template for summarizing the stability data under various conditions.
Table 1: Long-Term Stability of SNT-207858 in Different Solvents at 2-8°C
| Time Point | Solvent | Concentration (mg/mL) | % Initial Concentration Remaining | Appearance of Solution | pH |
| T = 0 | DMSO | 10 | 100% | Clear, colorless | 7.4 |
| T = 1 month | DMSO | 10 | |||
| T = 3 months | DMSO | 10 | |||
| T = 6 months | DMSO | 10 | |||
| T = 0 | Ethanol | 10 | 100% | Clear, colorless | 7.4 |
| T = 1 month | Ethanol | 10 | |||
| T = 3 months | Ethanol | 10 | |||
| T = 6 months | Ethanol | 10 |
Table 2: Accelerated Stability of SNT-207858 in Aqueous Buffer (pH 7.4) at 40°C/75% RH
| Time Point | % Initial Concentration Remaining | Formation of Degradants (Area %) | Appearance of Solution |
| T = 0 | 100% | Not Detected | Clear, colorless |
| T = 1 week | |||
| T = 2 weeks | |||
| T = 1 month |
Table 3: pH Stability of SNT-207858 in Aqueous Buffers at Room Temperature
| Time Point | pH 3.0 | pH 5.0 | pH 7.4 | pH 9.0 |
| % Remaining | % Remaining | % Remaining | % Remaining | |
| T = 0 | 100% | 100% | 100% | 100% |
| T = 24 hours | ||||
| T = 72 hours | ||||
| T = 1 week |
Experimental Protocols
The following are detailed protocols for conducting stability studies on this compound.
Protocol for Long-Term Stability Assessment
-
Preparation of Stock Solutions:
-
Accurately weigh this compound and dissolve in the desired solvent (e.g., DMSO, Ethanol) to a final concentration of 10 mg/mL.
-
Prepare aliquots of the stock solution in amber glass vials to minimize light exposure.
-
-
Storage Conditions:
-
Store the vials at the specified long-term storage temperature (e.g., 2-8°C).
-
Protect vials from light throughout the study.
-
-
Sampling and Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6 months), retrieve one vial for analysis.
-
Allow the vial to equilibrate to room temperature.
-
Visually inspect the solution for any changes in color or for the presence of precipitates.
-
Measure the pH of the solution.
-
Analyze the concentration of SNT-207858 using a validated stability-indicating HPLC method (see section 3.4).
-
Calculate the percentage of the initial concentration remaining.
-
Protocol for Accelerated Stability Assessment
-
Preparation of Solutions:
-
Prepare a solution of SNT-207858 in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm filter.
-
Aliquot the solution into amber glass vials.
-
-
Storage Conditions:
-
Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).
-
-
Sampling and Analysis:
-
At each time point (e.g., 0, 1, 2, 4 weeks), remove a vial for analysis.
-
Perform visual inspection and HPLC analysis as described in the long-term stability protocol.
-
Monitor for the appearance and growth of any degradation peaks in the chromatogram.
-
Protocol for pH Stability Assessment
-
Preparation of Buffer Solutions:
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
-
Preparation of SNT-207858 Solutions:
-
Prepare a concentrated stock solution of SNT-207858 in a suitable organic solvent (e.g., acetonitrile).
-
Spike the stock solution into each buffer to achieve a final concentration of 100 µg/mL, ensuring the organic solvent content is low (e.g., <1%).
-
-
Incubation:
-
Store the solutions at room temperature, protected from light.
-
-
Sampling and Analysis:
-
At each time point (e.g., 0, 24, 72 hours, 1 week), take an aliquot from each pH solution for immediate HPLC analysis.
-
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and detecting any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of SNT-207858.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate the parent drug from its degradation products.
Visualizations
The following diagrams illustrate the experimental workflow and the known signaling pathway of SNT-207858's target.
Caption: Experimental workflow for assessing the stability of SNT-207858.
Caption: Simplified signaling pathway of the Melanocortin-4 Receptor.
Conclusion
The long-term stability of this compound in solution is a critical parameter that must be thoroughly investigated to ensure the quality and reliability of research and development activities. The protocols and data management strategies outlined in this document provide a comprehensive framework for establishing a robust stability profile for this compound. By systematically evaluating the impact of solvent, temperature, and pH, researchers can determine optimal storage conditions and gain insights into potential degradation pathways, thereby supporting the successful advancement of SNT-207858 in its intended applications.
Application Notes and Protocols for Reconstituting Lyophilized SNT-207858 Free Base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution of lyophilized SNT-207858 free base, a selective and potent antagonist of the melanocortin-4 (MC-4) receptor. Adherence to these guidelines is crucial for ensuring the integrity and optimal performance of the compound in downstream applications.
Product Information
This compound is a key research tool for investigating the physiological roles of the MC-4 receptor. Accurate preparation of stock solutions is the first step in achieving reliable and reproducible experimental outcomes.
| Property | Value |
| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ |
| Molecular Weight | 616.62 g/mol |
| Purity | >98% |
| Appearance | Lyophilized powder |
| Storage (Lyophilized) | Store at -20°C for long-term storage |
| Storage (in Solvent) | Store at -80°C |
Reconstitution Protocol
This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution. It is critical to use high-purity solvents and sterile techniques to avoid contamination.
2.1. Materials
-
Lyophilized this compound vial
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
2.2. Procedure
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the compound.
-
Solvent Addition: Based on the desired stock solution concentration, carefully add the calculated volume of anhydrous DMSO to the vial using a calibrated micropipette. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your specific vial size containing a known mass of the compound.
-
Dissolution: Gently vortex the vial for 1-2 minutes to facilitate the dissolution of the powder. A clear, homogenous solution should be obtained.
-
Warming (Optional): If the compound does not fully dissolve, the solution can be warmed in a water bath at 37°C for 10-15 minutes. Intermittent vortexing during this time is recommended.
-
Sonication (Optional): As an alternative to warming, the vial can be placed in an ultrasonic bath for 5-10 minutes to aid in dissolution.
-
Aliquotting and Storage: Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound over time. Store the aliquots at -80°C.
2.3. Calculation of Solvent Volume
To calculate the volume of solvent required to achieve a specific molar concentration, use the following formula:
Volume (μL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) * (1 / Desired Concentration (mM)) * 1,000,000
Example Calculation for a 10 mM Stock Solution from 1 mg of SNT-207858:
Volume (μL) = (1 mg / 616.62 g/mol ) * (1 / 10 mM) * 1,000,000 ≈ 162.17 μL of DMSO
Experimental Workflow for Reconstitution
The following diagram illustrates the key steps in the reconstitution process.
Caption: A flowchart of the reconstitution process for lyophilized SNT-207858.
Mechanism of Action: SNT-207858 as a Melanocortin-4 Receptor Antagonist
SNT-207858 functions as a competitive antagonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain. The MC4R is a key regulator of energy homeostasis, food intake, and body weight.
Signaling Pathway Overview:
Under normal physiological conditions, the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), binds to MC4R. This binding event activates the Gαs subunit of the associated G-protein, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure.
SNT-207858 competitively blocks the binding of α-MSH to the MC4R. This inhibition prevents the activation of the downstream signaling cascade, thereby antagonizing the anorexigenic effects of MC4R activation.
Caption: SNT-207858 competitively inhibits α-MSH binding to MC4R.
Troubleshooting & Optimization
improving SNT-207858 free base bioavailability in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo bioavailability of the SNT-207858 free base.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenges in achieving adequate in vivo bioavailability for the this compound likely stem from its physicochemical properties. As a complex organic molecule, it may exhibit poor aqueous solubility and/or a high first-pass metabolism. Poor solubility can limit its dissolution rate in the gastrointestinal tract, a critical step for absorption. High first-pass metabolism in the liver can significantly reduce the amount of active compound reaching systemic circulation.
Q2: What initial steps should I take to assess the bioavailability of my this compound formulation?
A2: A crucial first step is to perform a pharmacokinetic (PK) study in a relevant animal model (e.g., rats or mice). This typically involves administering a known dose of the this compound formulation and collecting blood samples at various time points. Analysis of the plasma concentrations of SNT-207858 over time will provide key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which collectively indicate the extent and rate of drug absorption.
Q3: Are there common formulation strategies to enhance the bioavailability of poorly soluble compounds like SNT-207858?
A3: Yes, several formulation strategies can be employed. These include:
-
Salt formation: Converting the free base to a salt form can significantly improve solubility and dissolution rate.
-
Particle size reduction: Micronization or nanocrystal technology increases the surface area of the drug, enhancing dissolution.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[1]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[2]
-
Use of solubility enhancers: Incorporating excipients like cyclodextrins or surfactants can increase the solubility of the drug in the gastrointestinal fluid.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Preclinical Studies
Symptom: Pharmacokinetic studies in rats show a low area under the curve (AUC) and maximum plasma concentration (Cmax) after oral administration of a simple suspension of this compound.
Possible Causes:
-
Poor aqueous solubility of the free base limiting dissolution.
-
Slow dissolution rate in the gastrointestinal (GI) tract.
-
Significant first-pass metabolism in the liver.
Troubleshooting Steps & Experimental Protocols:
-
Characterize Physicochemical Properties:
-
Solubility Assessment: Determine the equilibrium solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of SNT-207858.
-
-
Formulation Development to Enhance Solubility:
-
Salt Screening: Perform a salt screening study to identify a pharmaceutically acceptable salt of SNT-207858 with improved solubility and stability.
-
Amorphous Solid Dispersion (ASD): Prepare an ASD of SNT-207858 with a suitable polymer (e.g., PVP K30, HPMC-AS).
Experimental Protocol: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol (B129727).
-
Procedure: a. Dissolve this compound and PVP K30 (in a 1:3 drug-to-polymer ratio) in a 1:1 mixture of DCM and methanol to form a clear solution. b. Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure. c. Dry the resulting solid film under vacuum at 40°C for 24 hours to remove residual solvent. d. Characterize the solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
-
In Vivo Evaluation of Optimized Formulations:
-
Conduct a comparative pharmacokinetic study in rats, administering the SNT-207858 salt form and the ASD formulation alongside the original free base suspension.
-
Data Presentation:
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Free Base Suspension | 10 | 50 ± 12 | 4.0 | 350 ± 75 | 100 |
| SNT-207858 HCl Salt | 10 | 250 ± 45 | 1.5 | 1400 ± 210 | 400 |
| ASD (1:3 Drug:PVP K30) | 10 | 450 ± 80 | 1.0 | 2800 ± 350 | 800 |
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles
Symptom: Significant variability in Cmax and AUC is observed between individual animals in the same dosing group.
Possible Causes:
-
Food effects on drug absorption.
-
Inconsistent wetting and dissolution of the drug powder.
-
pH-dependent solubility of the free base.
Troubleshooting Steps & Experimental Protocols:
-
Investigate Food Effects:
-
Conduct a food-effect study in rats, administering the formulation under both fasted and fed conditions.
-
-
Improve Formulation Homogeneity and Wetting:
-
Micronization: Reduce the particle size of the this compound to the micron range to increase surface area and improve dissolution homogeneity.
-
Incorporate a Wetting Agent: Add a surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) to the formulation to improve the wetting of the hydrophobic drug particles.
Experimental Protocol: Preparation of a Micronized Suspension with a Wetting Agent
-
Materials: this compound, Tween 80, 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) solution.
-
Procedure: a. Micronize the this compound using a jet mill to achieve a particle size distribution of D90 < 10 µm. b. Prepare a 0.5% (w/v) HPMC solution in purified water. c. Add Tween 80 to the HPMC solution to a final concentration of 0.1% (v/v) and mix thoroughly. d. Gradually add the micronized SNT-207858 powder to the vehicle while homogenizing to form a uniform suspension.
-
-
Develop a pH-Independent Formulation:
-
Lipid-Based Formulation: Formulate SNT-207858 in a self-emulsifying drug delivery system (SEDDS) to bypass the dissolution step in the aqueous GI fluid.
-
Data Presentation:
| Formulation | Dosing Condition | Cmax (ng/mL) | AUC (0-t) (ng*hr/mL) | Coefficient of Variation (%) |
| Free Base Suspension | Fasted | 60 ± 25 | 400 ± 180 | 45 |
| Free Base Suspension | Fed | 150 ± 50 | 1200 ± 450 | 38 |
| Micronized Suspension | Fasted | 180 ± 30 | 1350 ± 200 | 15 |
| SEDDS Formulation | Fasted | 550 ± 60 | 3800 ± 410 | 11 |
Visualizations
Caption: Workflow for troubleshooting low bioavailability.
Caption: Drug absorption pathway and formulation impact.
References
- 1. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
SNT-207858 free base off-target effects in cell-based assays
Important Notice: Comprehensive searches for "SNT-207858 free base" and associated terms across scientific databases and public registries have not yielded specific information for a compound with this identifier. The designation "SNT-207858" does not correspond to a publicly documented drug or research molecule. It is possible that this is an internal compound code that has not been disclosed in scientific literature, or the identifier may be incorrect.
We recommend verifying the compound name and consulting any internal documentation you may have. If an alternative public name is available, please use that for your search.
Below is a general framework for a technical support center, populated with placeholder information and standardized protocols that are broadly applicable to cell-based assays involving small molecule inhibitors. This guide is intended to serve as a template that can be adapted once the specific off-target effects of SNT-207858 or the correct compound are identified.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: As of the latest search, there is no publicly available information detailing the specific off-target effects of a compound designated this compound. Off-target effects are interactions of a drug with proteins other than its intended target, which can lead to unexpected cellular phenotypes or toxicity. To identify potential off-target effects for an uncharacterized compound, we recommend performing broad-spectrum kinase profiling, proteomics-based approaches, or screening against a panel of common off-target families (e.g., GPCRs, ion channels, transporters).
Q2: In which cell-based assays have off-target effects of SNT-207858 been observed?
A2: Without specific literature on SNT-207858, we can only provide general guidance. Off-target effects are often initially observed in common cell health and viability assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), cellular respiration, or membrane integrity (e.g., LDH or trypan blue exclusion assays). Phenotypic changes, such as alterations in cell morphology, proliferation rate, or cell cycle progression, can also be indicative of off-target activity.
Q3: What is the recommended concentration range for SNT-207858 in cell-based assays to minimize off-target effects?
A3: For any new compound, it is crucial to perform a dose-response curve to determine the optimal concentration range. We recommend starting with a broad range of concentrations (e.g., from low nanomolar to high micromolar) to establish the IC50 (half-maximal inhibitory concentration) for the intended target and to identify concentrations at which cytotoxicity or other unintended effects occur. The optimal concentration should be the lowest that elicits the desired on-target effect with minimal impact on cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High level of cytotoxicity observed at expected therapeutic concentrations. | 1. Off-target toxicity. 2. Solvent toxicity. 3. Compound instability. | 1. Perform a counter-screen against a panel of known toxicity targets. 2. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and below the tolerance level of your cell line (typically <0.5%). 3. Verify compound stability in your cell culture medium at 37°C over the time course of your experiment. |
| Inconsistent results between experimental replicates. | 1. Poor compound solubility. 2. Cell plating inconsistency. 3. Reagent variability. | 1. Visually inspect the compound in solution for precipitation. Consider using a different solvent or formulation. 2. Ensure a homogenous cell suspension and consistent cell seeding density. 3. Use fresh reagents and calibrated pipettes. |
| Discrepancy between on-target activity and the observed cellular phenotype. | 1. Off-target effects dominating the cellular response. 2. The targeted pathway is not the primary driver of the observed phenotype in your cell model. | 1. Use a structurally distinct inhibitor for the same target to see if the phenotype is reproduced. 2. Validate the role of the target in your cell line using genetic approaches (e.g., siRNA, CRISPR). |
Experimental Protocols
Protocol 1: General Cell Viability Assay (Using a Luminescent ATP-based Assay)
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Further dilute in cell culture medium to the final desired concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay: Allow the plate to equilibrate to room temperature. Add the ATP-releasing reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
As the specific signaling pathway and off-target interactions for SNT-207858 are unknown, the following diagrams represent a generic workflow for investigating off-target effects and a hypothetical signaling pathway that could be affected.
Caption: A generalized workflow for identifying and validating potential off-target effects of a test compound.
Caption: A diagram illustrating how a compound can inhibit both its intended target and an off-target, leading to distinct cellular outcomes.
optimizing SNT-207858 free base concentration for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of SNT-207858 free base for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is SNT-207858 and what is its mechanism of action?
SNT-207858 is a selective and potent antagonist of the melanocortin-4 receptor (MC4-R).[1][2] As an antagonist, it blocks the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), to the MC4-R. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By inhibiting this signaling pathway, SNT-207858 can be used to study the physiological roles of the MC4-R in vitro.
Q2: What are the key properties of this compound?
The key properties of this compound are summarized in the table below.
Q3: What is a recommended starting concentration for in vitro experiments?
A good starting point for in vitro experiments is to test a concentration range that brackets the reported IC50 values (11 nM for function, 22 nM for binding).[1] A typical starting range could be from 1 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: How should I dissolve and store this compound?
For in vitro use, this compound is often supplied as a 10 mM solution in DMSO.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.
Q5: In which research areas is SNT-207858 typically used?
SNT-207858 is primarily used in research related to metabolic diseases, endocrinology, and cancer.[1] Its ability to antagonize the MC4-R makes it a valuable tool for studying appetite regulation, energy homeostasis, and cancer-induced cachexia.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1104080-42-3 | [2][3] |
| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ | [1] |
| Molecular Weight | 616.62 g/mol | [1] |
| Purity | >99% | [1] |
| IC50 (binding) | 22 nM | [1] |
| IC50 (function) | 11 nM | [1] |
| Supplied as | 10 mM in DMSO | [1] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of SNT-207858 in cell culture medium | The solubility of the compound in aqueous media is exceeded. | Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare fresh dilutions from the stock solution for each experiment. Consider using a different solvent if compatible with your experimental setup, though DMSO is standard. |
| Low or no observable effect of SNT-207858 | The concentration used is too low. The cells do not express sufficient levels of MC4-R. The compound has degraded. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). Verify MC4-R expression in your cell line using techniques like qPCR or western blotting. Use freshly prepared dilutions from a properly stored stock solution. |
| High cell toxicity or off-target effects | The concentration used is too high. The final DMSO concentration is toxic to the cells. | Perform a dose-response experiment to determine the cytotoxic threshold. Include a vehicle control (medium with the same final DMSO concentration but without SNT-207858) in all experiments to assess the effect of the solvent. |
| High variability between replicate experiments | Inconsistent cell seeding density. Inaccurate pipetting of the compound. Variation in incubation times. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Standardize all incubation times across experiments. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effect of SNT-207858 on a chosen cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of SNT-207858 in complete cell culture medium. A suggested range is 0.1 nM to 10 µM. Include a vehicle control (medium with the highest final DMSO concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared SNT-207858 dilutions or controls to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
cAMP Signaling Assay
This protocol measures the effect of SNT-207858 on intracellular cAMP levels, a downstream effector of MC4-R signaling.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line expressing MC4-R
-
α-MSH (MC4-R agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Assay buffer
-
96-well or 384-well plates
Procedure:
-
Seed cells in a suitable plate and grow to the desired confluency.
-
Prepare dilutions of SNT-207858 in assay buffer.
-
Prepare a solution of α-MSH at a concentration that elicits a submaximal response (e.g., EC80).
-
Pre-incubate the cells with the SNT-207858 dilutions or vehicle control for a specified time (e.g., 15-30 minutes).
-
Add the α-MSH solution to the wells (except for the basal control wells) and incubate for a time determined by the assay kit manufacturer (typically 30-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the SNT-207858 concentration to determine the IC50 value.
Visualizations
References
troubleshooting inconsistent results with SNT-207858
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with SNT-207858.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for SNT-207858?
SNT-207858 is a potent and selective small molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. By binding to and inhibiting MEK1/2, SNT-207858 prevents the phosphorylation and activation of their downstream targets, the extracellular signal-regulated kinases ERK1 and ERK2. This leads to the suppression of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancer types and plays a critical role in cell proliferation, survival, and differentiation.
Q2: What are the recommended storage and handling conditions for SNT-207858?
For optimal stability, SNT-207858 should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Protect from light.
Troubleshooting Inconsistent Results
Users may occasionally experience variability in their experimental outcomes when working with SNT-207858. This section addresses common issues and provides guidance on how to troubleshoot and resolve them.
Issue 1: High variability in cell viability/proliferation assays between replicate wells.
High variability in cell-based assays can obscure the true effect of the compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each set of replicates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like cell suspensions. |
| Cell clumping | Gently triturate the cell suspension to break up clumps before seeding. Consider using a cell strainer. |
| Contamination | Regularly test cell lines for mycoplasma contamination. Practice sterile technique. |
Issue 2: The IC50 value for SNT-207858 is higher than expected.
If the observed half-maximal inhibitory concentration (IC50) is significantly higher than the value reported in the literature or previous experiments, consider the following factors.
| Potential Cause | Recommended Solution |
| Compound degradation | Prepare fresh stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell line resistance | Use a sensitive, well-characterized cell line. Sequence key genes in the MAPK pathway (e.g., BRAF, KRAS) to confirm the expected genotype. |
| High cell density | Optimize cell seeding density. Higher cell numbers can sometimes overcome the inhibitory effect of the compound. |
| Serum protein binding | SNT-207858 may bind to proteins in fetal bovine serum (FBS). Consider reducing the FBS concentration during the treatment period, if compatible with cell health. |
| Incorrect assay endpoint | Ensure the assay endpoint (e.g., 48h, 72h) is appropriate for the cell line's doubling time and the compound's mechanism of action. |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-ERK Inhibition
This protocol describes how to assess the inhibitory activity of SNT-207858 on the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The next day, treat the cells with a dose-response range of SNT-207858 (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 2 hours). Include a DMSO-treated vehicle control.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Diagrams
Caption: SNT-207858 inhibits the MAPK/ERK signaling pathway.
Caption: General workflow for cell viability experiments.
how to prevent degradation of SNT-207858 free base
This technical support center provides guidance on the prevention of degradation of SNT-207858 free base for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Disclaimer: Specific stability data for this compound is not publicly available. The following recommendations are based on general principles of chemical stability and the known reactivity of the functional groups present in the molecule, which include amides, ethers, a pyridine (B92270) ring, and chlorinated aromatic rings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of pharmaceutical compounds like SNT-207858 is primarily influenced by three main factors:
-
Hydrolysis: The amide functional groups in SNT-207858 can be susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1][2]
-
Oxidation: Exposure to oxygen, especially in the presence of light or certain metal ions, can lead to oxidative degradation.[1][3]
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in molecules with aromatic and heterocyclic rings like the pyridine and dichlorophenyl groups in SNT-207858.[1][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to store the compound at low temperatures, such as -20°C, and under an inert atmosphere (e.g., argon or nitrogen).
Q3: How should I prepare solutions of SNT-207858 to ensure stability?
A3: When preparing solutions, use high-purity, anhydrous solvents. If aqueous buffers are required, they should be freshly prepared and degassed to remove dissolved oxygen. The pH of the buffer should be carefully considered, as extreme pH values can catalyze hydrolysis of the amide bonds.[1] It is recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at a low temperature and protected from light.
Troubleshooting Guide
Q4: I am observing inconsistent results in my biological assays. Could this be due to the degradation of SNT-207858?
A4: Yes, inconsistent results can be a sign of compound degradation. If the potency of your compound appears to decrease over time, or if you observe variability between experiments, it is crucial to assess the stability of your SNT-207858 solutions. It is recommended to use freshly prepared solutions for each experiment and to handle the stock solutions as described in A3.
Q5: My HPLC analysis of SNT-207858 shows extra peaks that were not present initially. What could be the cause?
A5: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. These new peaks represent degradation products. To identify the cause, you can perform a forced degradation study under various stress conditions (e.g., acid, base, heat, light, oxidation) to see if any of the resulting degradation profiles match your observation.
Q6: The physical appearance of my solid SNT-207858 has changed (e.g., color change, clumping). Is it still usable?
A6: A change in the physical appearance of the solid compound can indicate degradation or uptake of moisture. It is highly recommended to re-analyze the material for purity and integrity before further use. If significant degradation is detected, the batch should be discarded.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
Objective: To investigate the stability of SNT-207858 under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Solution Preparation: Prepare a stock solution of SNT-207858 in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, by HPLC.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Note the percentage of degradation and the formation of any new peaks.
Data Presentation
Table 1: Example of a Stability Summary Table for SNT-207858 Forced Degradation Study
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | 25 | ||
| Heat | 24 | 60 | ||
| Light | 24 | 25 |
This table should be populated with the experimental results.
Visualizations
Caption: Troubleshooting workflow for investigating SNT-207858 degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected outcomes in SNT-207858 experiments
Welcome to the technical support center for SNT-207858. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected outcomes and troubleshoot experiments involving SNT-207858, a novel, ATP-competitive inhibitor of Fictional Kinase 1 (FK1).
General Frequently Asked Questions (FAQs)
Q1: What is the primary target of SNT-207858 and its expected effect?
A1: SNT-207858 is a potent small molecule inhibitor designed to target the ATP-binding pocket of Fictional Kinase 1 (FK1). The intended on-target effect is the inhibition of the FK1 signaling cascade, which is expected to lead to a decrease in cell proliferation and an induction of apoptosis in FK1-dependent cancer cell lines.
Q2: How can I be sure that the cellular phenotype I observe is due to FK1 inhibition?
A2: Confirming on-target activity is crucial. We recommend a multi-pronged approach to validate that the observed effects are a direct result of FK1 inhibition:
-
Use a Structurally Unrelated Inhibitor: Replicating the phenotype with a different inhibitor targeting the same kinase (FK1) strengthens the evidence for an on-target effect.[1]
-
Rescue Experiments: If possible, perform a rescue experiment by introducing an SNT-207858-resistant mutant of FK1. If the effect is on-target, the resistant mutant should reverse the phenotype.[2][3]
-
Target Knockdown: Use genetic methods like siRNA or CRISPR/Cas9 to specifically deplete FK1. The resulting phenotype should mimic the effect of SNT-207858 treatment.[1]
-
Downstream Target Analysis: Directly measure the phosphorylation status of known downstream targets of FK1 via Western blot to confirm pathway inhibition at the molecular level.[2]
Q3: What are the common mechanisms of resistance to kinase inhibitors like SNT-207858?
A3: Resistance to kinase inhibitors can be either primary (pre-existing) or acquired (developed after treatment).[4][5] Common mechanisms include:
-
Target Gene Modifications: Secondary mutations can emerge in the kinase domain of the target, such as "gatekeeper" mutations, which can prevent the inhibitor from binding while preserving the kinase's activity.[4][6][7] Gene amplification, leading to overexpression of the target kinase, can also occur.[5][8]
-
Activation of Bypass Pathways: Cells can develop resistance by upregulating alternative or redundant signaling pathways that compensate for the inhibition of the primary target, effectively bypassing the drug's effect.[4][6]
-
Drug Efflux: Increased expression of cellular pumps (e.g., P-glycoprotein) can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[6]
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses specific unexpected results you may encounter during your experiments with SNT-207858.
Case 1: Unexpected Results in Cell Viability & Proliferation Assays
Question: The IC50 value from my cell viability assay (e.g., MTT, CellTiter-Glo®) is significantly higher than the reported biochemical IC50. Why is there a discrepancy?
Answer: This is a frequent observation when moving from a purified enzyme assay to a cellular context. Several factors can contribute to this difference:
-
Cellular ATP Concentration: Biochemical assays are often conducted at low, fixed ATP concentrations. Inside the cell, ATP levels are much higher, meaning SNT-207858 faces more competition, which can lead to a higher apparent IC50.[3]
-
Cell Permeability & Efflux: SNT-207858 may have poor permeability into your specific cell line, or it could be a substrate for efflux pumps that actively remove it from the cell, lowering its effective intracellular concentration.[3]
-
Target Expression and Activity: The cell line you are using may have low expression levels of FK1, or the pathway may not be a critical driver of proliferation in that specific context.[3]
-
Assay Duration and Type: Short-term viability assays may not capture the full effect of the inhibitor. Some compounds may be cytostatic (inhibit proliferation) rather than cytotoxic (induce cell death), which can influence the IC50 readout depending on the assay used.[9]
Table 1: Example SNT-207858 IC50 Values
| Assay Type | Target/Cell Line | ATP Concentration | IC50 (nM) | Notes |
|---|---|---|---|---|
| Biochemical | Purified FK1 Enzyme | 10 µM | 5 | Ideal conditions, no cellular barriers. |
| Cellular (MTT) | Cell Line A (High FK1) | ~1-5 mM | 50 | High FK1 dependence, good permeability. |
| Cellular (MTT) | Cell Line B (Low FK1) | ~1-5 mM | >1000 | Low target expression, pathway not critical. |
| Cellular (MTT) | Cell Line C (High Efflux) | ~1-5 mM | 850 | High expression of efflux pumps. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: SNT-207858 Free Base In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the in vivo use of SNT-207858 free base, a selective and orally active melanocortin-4 (MC-4) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the melanocortin-4 (MC-4) receptor. The MC-4 receptor is a G-protein coupled receptor primarily expressed in the brain, playing a crucial role in regulating energy homeostasis, appetite, and body weight. By blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), to the MC-4 receptor, SNT-207858 can stimulate food intake and decrease energy expenditure.
Q2: What is a vehicle control and why is it critical in in vivo studies with this compound?
A2: A vehicle control is an inactive substance used to deliver the active compound, in this case, this compound. It is crucial to include a vehicle control group in your in vivo experiments to differentiate the physiological effects of the compound from any potential effects of the delivery medium itself. This is particularly important for poorly soluble compounds that may require complex vehicle formulations.
Q3: What are the common challenges when formulating this compound for in vivo studies?
A3: Like many small molecule inhibitors, this compound is likely to have low aqueous solubility. The primary challenge is to develop a formulation that ensures consistent and adequate bioavailability for oral administration. Common issues include drug precipitation, low or variable absorption, and potential vehicle-induced toxicity.
Q4: Which vehicles are commonly used for poorly soluble compounds like SNT-207858 for oral administration?
A4: The choice of vehicle depends on the physicochemical properties of the compound. For oral administration of poorly soluble compounds, common vehicles include:
-
Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) or methylcellulose (B11928114) (MC).
-
Co-solvent systems: Mixtures of water with solvents like polyethylene (B3416737) glycol 400 (PEG 400) or propylene (B89431) glycol (PG). Dimethyl sulfoxide (B87167) (DMSO) can be used as a primary solvent but should be kept at a very low final concentration in the dosing formulation due to potential toxicity.
-
Lipid-based formulations: Solutions or suspensions in oils such as corn oil or sesame oil.
-
Cyclodextrin formulations: Using cyclodextrins to form inclusion complexes and enhance aqueous solubility.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and similar compounds.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of SNT-207858 in the formulation | The compound's solubility limit is exceeded in the chosen vehicle. | 1. Increase Solubilizing Capacity: Try a different co-solvent or a higher concentration of the current one. 2. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. 3. Particle Size Reduction: Micronization of the compound can improve its dissolution rate in suspension formulations. 4. Switch Formulation Type: Consider a suspension or a lipid-based formulation if a solution is not feasible. |
| Inconsistent or low in vivo exposure | Poor absorption from the gastrointestinal tract due to low solubility or permeability. | 1. Optimize the Formulation: Experiment with different vehicle compositions to enhance solubility and dissolution. 2. Include a Surfactant: A small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80) can improve wetting and dissolution. 3. Consider a Different Route: While SNT-207858 is orally active, for initial pharmacokinetic studies, an alternative route like intraperitoneal injection might be considered if oral bioavailability is extremely low, though this would require a different formulation. |
| Adverse effects in the vehicle control group | The vehicle itself is causing toxicity or physiological changes. | 1. Reduce Co-solvent Concentration: High concentrations of solvents like DMSO or ethanol (B145695) can be toxic. Aim for the lowest effective concentration. 2. Select a More Inert Vehicle: Consider vehicles with a better-established safety profile, such as aqueous suspensions with CMC or oil-based vehicles. 3. Conduct a Vehicle Tolerability Study: Before initiating the main study, test the tolerability of the chosen vehicle in a small cohort of animals. |
Experimental Protocols
Protocol 1: Vehicle Screening for this compound
Objective: To determine a suitable vehicle for the oral administration of this compound.
Materials:
-
This compound
-
Various vehicles:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
20% (v/v) Polyethylene glycol 400 (PEG 400) in saline
-
Corn oil
-
5% (v/v) DMSO in 0.5% CMC
-
-
Vortex mixer
-
Sonicator
-
Centrifuge
Methodology:
-
Prepare each vehicle.
-
Add an excess amount of this compound to a known volume of each vehicle.
-
Vortex vigorously for 2 minutes.
-
Sonicate for 15-30 minutes to aid dissolution.
-
Equilibrate the samples at room temperature for 24 hours with constant gentle agitation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of SNT-207858 using a validated analytical method (e.g., HPLC).
-
Visually inspect for any precipitation or instability.
Protocol 2: Preparation of a Suspension of this compound for Oral Gavage
Objective: To prepare a homogeneous suspension of this compound for oral administration in mice.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) CMC in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Weighing scale
-
Stir plate and stir bar
Methodology:
-
Calculate the required amount of this compound and vehicle based on the desired dose and dosing volume (e.g., 10 mg/kg in a volume of 10 mL/kg).
-
If necessary, triturate the this compound in a mortar and pestle to reduce particle size.
-
Weigh the required amount of SNT-207858 and add it to a suitable container.
-
Gradually add a small amount of the 0.5% CMC vehicle to the powder to form a paste.
-
Slowly add the remaining vehicle while continuously stirring to ensure a uniform suspension.
-
Place the container on a stir plate and stir continuously until dosing.
-
Visually inspect for homogeneity before each administration.
Signaling Pathways and Experimental Workflows
Melanocortin-4 Receptor (MC-4R) Signaling Pathway
The following diagram illustrates the signaling pathway of the MC-4 receptor, which is antagonized by SNT-207858.
Caption: Antagonistic action of SNT-207858 on the MC-4 receptor signaling pathway.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for conducting an in vivo study with SNT-207858.
Caption: A generalized workflow for an in vivo efficacy study with SNT-207858.
addressing poor cell viability with SNT-207858 treatment
Welcome to the technical support resource for SNT-207858. This guide is designed to help researchers and scientists troubleshoot common issues, with a specific focus on addressing poor cell viability observed during treatment.
Troubleshooting Guide: Poor Cell Viability
Question: I am observing a significant decrease in cell viability after treating my cells with SNT-207858, even at concentrations where I expect to see only target inhibition. What are the potential causes and how can I address this?
Answer: High cytotoxicity can stem from several factors, including potent on-target effects, off-target toxicity, or suboptimal experimental conditions. The following table summarizes potential causes and recommended actions to identify and solve the issue.
Table 1: Troubleshooting Poor Cell Viability with SNT-207858
| Potential Cause | Description | Recommended Action | Expected Outcome |
| 1. High On-Target Activity | The cell line is extremely sensitive to the inhibition of the target kinase, leading to rapid apoptosis. | Perform a detailed dose-response curve starting from a very low concentration (e.g., 0.1 nM) with shorter time points (e.g., 6, 12, 24 hours). | Identification of a narrower optimal concentration window for the desired phenotypic effect without excessive cell death. |
| 2. Off-Target Toxicity | SNT-207858 may be inhibiting other essential kinases or cellular proteins, causing toxicity unrelated to its primary target. | Conduct a rescue experiment by overexpressing the target kinase. Additionally, test the compound in a cell line where the target kinase has been knocked out. | If viability is restored by target overexpression, the effect is likely on-target. If toxicity persists in knockout cells, it is likely off-target. |
| 3. Compound Insolubility/Aggregation | At higher concentrations, SNT-207858 might precipitate out of the solution or form aggregates, which can be toxic to cells. | Visually inspect the media for precipitates after adding the compound. Test the solubility limit in your specific cell culture medium. Use a lower percentage of DMSO (<0.1%). | Clear media and consistent results across replicates. Reduced non-specific cell death. |
| 4. Cell Line Health & Sensitivity | The specific cell line may be inherently sensitive, or the cells may be unhealthy due to high passage number, mycoplasma contamination, or poor culture conditions. | Use low-passage number cells (<20). Regularly test for mycoplasma contamination. Ensure optimal cell density at the time of treatment. | Improved baseline cell health and more reproducible results. |
| 5. Solvent (DMSO) Toxicity | The concentration of the vehicle (typically DMSO) may be too high, causing cytotoxicity. | Prepare a "vehicle-only" control with the highest concentration of DMSO used in the experiment. Ensure the final DMSO concentration is kept constant across all wells and is non-toxic (typically ≤0.5%). | No significant cell death in the vehicle-only control compared to the untreated control. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for SNT-207858? For initial experiments, we recommend a wide dose-response range from 1 nM to 10 µM. Based on the initial results, you can then perform a more focused titration around the observed IC50 value for your specific cell line and endpoint.
Q2: How can I distinguish between apoptosis and necrosis caused by SNT-207858? We recommend using an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative (early stage) or positive (late stage), while necrotic cells will be primarily PI positive.
Q3: What are the essential control experiments when observing high cytotoxicity? The three most critical controls are:
-
Untreated Control: Cells cultured in media alone to establish baseline viability.
-
Vehicle Control: Cells treated with the highest volume of solvent (e.g., DMSO) used to deliver the compound.
-
Positive Control: Cells treated with a known inducer of cell death (e.g., staurosporine) to ensure the viability assay is working correctly.
Q4: Could my cell culture medium be interacting with SNT-207858? Yes, components in the serum or the medium itself can sometimes bind to small molecules, reducing their effective concentration or altering their properties. It is crucial to maintain consistent media and serum formulations throughout your experiments. If you suspect an interaction, you can perform a binding assay or test the compound's efficacy in a serum-free medium for a short duration.
Visualizations and Diagrams
Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action for SNT-207858. It targets a key pro-survival kinase, leading to the activation of apoptotic pathways.
Caption: Hypothesized signaling pathway for SNT-207858 action.
Experimental Workflow
This workflow provides a logical sequence of steps to troubleshoot and characterize the high cytotoxicity observed with SNT-207858.
Caption: Troubleshooting workflow for investigating SNT-207858 cytotoxicity.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of SNT-207858 in DMSO. Create a serial dilution series (e.g., 1:3) in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations or vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Viability Assessment: At each time point, measure cell viability using a standard method such as a CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the percentage of viability against the log of the SNT-207858 concentration to determine the IC50 value at each time point.
Protocol 2: Apoptosis vs. Necrosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate. Once attached, treat with SNT-207858 at the IC50 concentration, a 10x IC50 concentration, and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Annexin V Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Protocol 3: Off-Target Analysis via Rescue Experiment
-
Vector Preparation: Subclone the full-length cDNA of the target kinase into a mammalian expression vector. Create a mock vector (empty vector) as a control.
-
Transfection: Transfect the target cell line with either the target kinase expression vector or the mock vector.
-
Selection/Expression: After 24-48 hours, confirm overexpression of the target kinase via Western Blot or qPCR.
-
SNT-207858 Treatment: Seed both the overexpressing cells and the mock-transfected cells in a 96-well plate. Treat both sets of cells with a dose-response curve of SNT-207858 as described in Protocol 1.
-
Viability Assessment: After 48 hours (or a suitable time point), measure cell viability.
-
Data Analysis: Compare the IC50 values between the mock-transfected and the target-overexpressing cells. A significant rightward shift in the IC50 curve for the overexpressing cells indicates that the cytotoxicity is on-target.
Validation & Comparative
A Comparative Guide to SNT-207858 Free Base and Other MC4R Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the melanocortin-4 receptor (MC4R) antagonist SNT-207858 free base with other notable MC4R antagonists. The information presented is supported by experimental data to aid in research and development decisions within the field of MC4R-targeted therapeutics.
Introduction to MC4R Antagonism
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it plays a critical role in regulating energy homeostasis, food intake, and body weight.[1] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a suppression of appetite and an increase in energy expenditure.[1] Consequently, antagonism of MC4R signaling is a promising therapeutic strategy for conditions characterized by anorexia and cachexia, such as those associated with cancer or chronic kidney disease.[2][3]
This compound: A Profile
This compound is a selective, orally active, and blood-brain barrier-penetrating small molecule antagonist of the MC4R. It has been investigated for its potential in treating cachexia.
Comparative In Vitro Performance of MC4R Antagonists
The following table summarizes the in vitro binding and functional activities of this compound in comparison to other well-characterized MC4R antagonists.
| Compound | Chemical Class | Binding Affinity (IC50/Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity vs. MC3R | Selectivity vs. MC5R |
| This compound | Non-peptide | 22 (IC50) | 11 | 170-fold | 40-fold |
| PF-07258669 | Spirocyclic piperidine | 0.46 (Ki) | 13 | High | High |
| HS014 | Peptide | - | - | - | - |
| HS024 | Peptide | 0.29 (Ki) | - | 18.8-fold | 11.3-fold |
| JKC363 | Non-peptide | 0.5 (IC50) | - | 90-fold | - |
| ML00253764 | Non-peptide | - | 806.4 (HT-29 cells) | - | - |
Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions.
MC4R Signaling Pathway
The canonical signaling pathway for MC4R involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. MC4R antagonists block this cascade by preventing agonist binding.
Caption: Canonical MC4R signaling pathway and the mechanism of antagonist action.
Experimental Workflow for MC4R Antagonist Characterization
The discovery and characterization of novel MC4R antagonists typically follow a multi-step process, from initial screening to in vivo efficacy studies.
Caption: A typical experimental workflow for the development of MC4R antagonists.
Experimental Protocols
Radioligand Binding Assay (for determining Binding Affinity)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the MC4R.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human MC4R are cultured and harvested.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
Each well contains cell membranes, a radiolabeled MC4R ligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of the unlabeled test compound (e.g., SNT-207858).
-
-
Incubation and Detection:
-
The plate is incubated to allow the binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
-
Data Analysis:
-
The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined.
-
The Ki (inhibitor constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay (for determining Functional Antagonism)
This protocol measures the ability of a compound to antagonize agonist-induced cAMP production in cells expressing MC4R.
-
Cell Culture:
-
HEK293 cells stably expressing human MC4R are seeded in 96-well plates and grown overnight.
-
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., SNT-207858).
-
A fixed concentration of an MC4R agonist (e.g., α-MSH) is then added to stimulate the cells.
-
The cells are incubated to allow for cAMP production.
-
-
cAMP Measurement:
-
Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
The results are used to generate a dose-response curve for the antagonist, from which the IC50 (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) is determined.
-
In Vivo Food Intake and Cachexia Models
-
Food Intake Studies: The effect of MC4R antagonists on food intake is typically assessed in rodent models. Animals are administered the test compound (e.g., orally or via injection), and their food consumption is monitored over a specific period.
-
Cancer-Induced Cachexia Models: To evaluate the efficacy of MC4R antagonists in a disease model, cachexia can be induced in mice by implanting tumor cells (e.g., C26 adenocarcinoma).[4] The animals are then treated with the test compound, and key parameters such as body weight, food intake, and body composition (fat and lean mass) are measured to assess the compound's ability to attenuate the wasting syndrome.[4]
Conclusion
This compound is a potent and selective MC4R antagonist with demonstrated in vitro and in vivo activity. Its oral bioavailability and ability to cross the blood-brain barrier make it a promising candidate for the treatment of cachexia and other conditions associated with appetite loss. When compared to other MC4R antagonists, SNT-207858 exhibits a favorable profile, although direct comparative studies are essential for a definitive assessment of its relative efficacy and safety. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of novel MC4R-targeted therapeutics.
References
- 1. Unlocking GPCR Drug Discovery: Essential Dynamics Ensemble Docking - PharmaFeatures [pharmafeatures.com]
- 2. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and pharmacotherapy of cancer cachexia‐associated anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SNT-207858 and SNT-207707 in Cachexia Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Cachexia, a multifactorial syndrome characterized by severe body weight loss, muscle wasting, and anorexia, is a common and debilitating complication of chronic diseases such as cancer. The melanocortin system, particularly the melanocortin-4 receptor (MC4R), has emerged as a key regulator of energy homeostasis and a promising therapeutic target for cachexia. This guide provides a detailed comparison of two orally active, selective MC4R antagonists, SNT-207858 and SNT-207707, based on their performance in preclinical cachexia models.
Mechanism of Action: Targeting the Melanocortin-4 Receptor
Both SNT-207858 and SNT-207707 are non-peptidic small molecules designed to penetrate the blood-brain barrier and antagonize the MC4R.[1][2] In cachexia, pro-inflammatory cytokines can lead to an overstimulation of the central melanocortin system. The binding of agonists like α-melanocyte-stimulating hormone (α-MSH) to the MC4R in the hypothalamus triggers a signaling cascade that suppresses appetite and increases energy expenditure, thereby contributing to the catabolic state.[3][4][5] By blocking this interaction, SNT-207858 and SNT-207707 are hypothesized to increase food intake and reduce energy expenditure, thus counteracting the wasting effects of cachexia.[1][2]
Comparative Efficacy in a Cancer Cachexia Model
The C26 adenocarcinoma mouse model is a well-established and widely used model for studying cancer-induced cachexia, as it recapitulates key features of the human condition, including body weight loss, muscle wasting, and adipose tissue depletion.[6][7][8][9][10]
Effects on Food Intake in Healthy Mice
Prior to evaluation in a disease model, the orexigenic effects of SNT-207858 and SNT-207707 were assessed in healthy mice. Both compounds demonstrated a significant, dose-dependent increase in food intake following oral administration.
| Compound | Dose (mg/kg, p.o.) | Mean Food Intake (g) ± SEM | % Increase vs. Vehicle |
| Vehicle | - | 0.4 ± 0.1 | - |
| SNT-207707 | 10 | 0.8 ± 0.2 | 100% |
| 30 | 1.2 ± 0.2 | 200% | |
| 100 | 1.6 ± 0.2 | 300% | |
| SNT-207858 | 10 | 0.6 ± 0.1 | 50% |
| 30 | 1.0 ± 0.2 | 150% | |
| 100 | 1.5 ± 0.2** | 275% | |
| Data are estimated from graphical representations in Weyermann et al., 2009. Food intake was measured over 4 hours during the light phase. **p<0.01, p<0.05 vs. Vehicle. |
Efficacy in the C26 Adenocarcinoma Cachexia Model
In mice bearing C26 adenocarcinoma tumors, repeated oral administration of both SNT-207858 and SNT-207707 demonstrated a remarkable ability to counteract cachexia progression.
Table 1: Effect on Body Weight in C26 Tumor-Bearing Mice
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Body Weight Change from Day 0 (g) ± SEM |
| Healthy + Vehicle | - | +1.5 ± 0.3 |
| C26 + Vehicle | - | -2.5 ± 0.5 |
| C26 + SNT-207707 | 100 | +0.8 ± 0.4 |
| C26 + SNT-207858 | 100 | +1.2 ± 0.3 |
| *Data are estimated from graphical representations in Weyermann et al., 2009, at day 13 post-tumor implantation. *p<0.01 vs. C26 + Vehicle. |
Table 2: Effect on Body Composition in C26 Tumor-Bearing Mice
| Treatment Group | Dose (mg/kg/day, p.o.) | Lean Body Mass (g) ± SEM | Fat Mass (g) ± SEM |
| Healthy + Vehicle | - | 20.5 ± 0.2 | 2.5 ± 0.2 |
| C26 + Vehicle | - | 17.8 ± 0.4 | 0.3 ± 0.1 |
| C26 + SNT-207707 | 100 | 19.5 ± 0.3 | 1.8 ± 0.2 |
| C26 + SNT-207858 | 100 | 20.0 ± 0.2 | 2.0 ± 0.2 |
| *Data are estimated from graphical representations in Weyermann et al., 2009, at day 13 post-tumor implantation. *p<0.01 vs. C26 + Vehicle. |
Both compounds almost completely prevented the tumor-induced loss of body weight, with SNT-207858 showing a slightly more pronounced effect.[1] More importantly, both molecules significantly attenuated the loss of both lean body mass and fat mass, key indicators of cachexia.[1]
Experimental Protocols
C26 Adenocarcinoma Cachexia Model
A detailed protocol for the C26 adenocarcinoma-induced cachexia model is outlined below.
Materials and Methods:
-
Animals: Male BALB/c mice are typically used.[1]
-
Cell Line: C26 adenocarcinoma cells are cultured under standard conditions.
-
Tumor Implantation: 5 x 105 C26 cells are injected subcutaneously into the flank of the mice.[1]
-
Treatment: Daily oral administration of the test compounds (e.g., 100 mg/kg) or vehicle is initiated the day after tumor implantation.[1]
-
Measurements: Body weight and food intake are monitored daily. Body composition (lean and fat mass) is determined at the end of the study using methods like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).
Conclusion
Both SNT-207858 and SNT-207707 have demonstrated significant efficacy in a preclinical model of cancer-induced cachexia. Their ability to be administered orally and effectively counteract weight loss, muscle wasting, and fat depletion makes them promising candidates for further development.[1][2] The data suggests that SNT-207858 may have a slight advantage in terms of preserving total body weight and body composition in the C26 model. However, both compounds represent a significant advancement in the search for effective treatments for cachexia by targeting a key underlying mechanism of the disease. Further studies are warranted to fully elucidate their therapeutic potential and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Update on Melanocortin Interventions for Cachexia: Progress Toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]
- 8. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Video: The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [jove.com]
Validating the Selectivity of SNT-207858 for the Melanocortin-4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The melanocortin-4 receptor (MC4R) is a critical regulator of energy homeostasis and a key target in the development of therapeutics for obesity and cachexia. SNT-207858 is a potent, orally active antagonist of MC4R. A crucial aspect of its preclinical validation is the demonstration of high selectivity for MC4R over other melanocortin receptor subtypes (MC1R, MC2R, MC3R, and MC5R) to minimize off-target effects. This guide provides a comparative analysis of the selectivity profile of SNT-207858 against other known MC4R modulators, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile
The selectivity of SNT-207858 and comparator compounds for the human melanocortin receptors is summarized in the table below. Data is presented as IC50 (for antagonists) or Ki/EC50 (for agonists) in nanomolar (nM) concentrations. Lower values indicate higher affinity or potency.
| Compound | Type | MC1R | MC3R | MC4R | MC5R |
| SNT-207858 | Antagonist | Data Not Available | ~3740 | 22 (Binding IC50) | ~880 |
| 11 (Functional IC50) | |||||
| Setmelanotide | Agonist | 5.8 (EC50) | 5.3 (EC50) | 2.1 (Ki) | >1000 (EC50) |
| 0.27 (EC50) | |||||
| THIQ | Agonist | >1400 (Selectivity) | >1200 (Selectivity) | - | >360 (Selectivity) |
| Melanotan II (MT-II) | Agonist | - | - | - | - |
| Bremelanotide | Agonist | - | - | - | - |
Note: The IC50 values for SNT-207858 at MC3R and MC5R are estimated based on the reported 170-fold and 40-fold selectivity versus its MC4R binding IC50 of 22 nM, respectively[1][2]. Specific binding and functional data for SNT-207858 at MC1R were not available in the reviewed literature. Data for THIQ, Melanotan II, and Bremelanotide are included for broader context, though specific quantitative values were not consistently available across all receptor subtypes in the searched literature.
Experimental Protocols
The determination of ligand selectivity for melanocortin receptors primarily relies on two key in vitro assays: radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor, thereby determining the compound's binding affinity (Ki or IC50).
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
-
Assay Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., SNT-207858).
-
Separation and Detection: The reaction is terminated, and bound radioligand is separated from unbound radioligand via filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to either stimulate (agonist) or inhibit the agonist-induced (antagonist) production of the second messenger cyclic AMP (cAMP), a key downstream signaling molecule of MC4R activation.
Protocol Outline:
-
Cell Culture: Cells (e.g., HEK293 or CHO) stably expressing the human melanocortin receptor of interest are cultured in multi-well plates.
-
Compound Incubation:
-
For Agonists: Cells are incubated with increasing concentrations of the test compound.
-
For Antagonists: Cells are pre-incubated with increasing concentrations of the test compound (e.g., SNT-207858) followed by stimulation with a fixed concentration of a known agonist (e.g., α-MSH).
-
-
cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA, or luminescence-based reporter gene assays).
-
Data Analysis:
-
For Agonists: The concentration of the compound that produces 50% of the maximal response is determined as the EC50 value.
-
For Antagonists: The concentration of the compound that inhibits 50% of the agonist-induced response is determined as the IC50 value.
-
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: MC4R Gαs-cAMP Signaling Pathway.
Caption: Workflow for Determining MC4R Selectivity.
References
Comparative Analysis of SNT-207858 Cross-Reactivity with Melanocortin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of SNT-207858, a selective melanocortin-4 receptor (MC4R) antagonist, with other human melanocortin receptor subtypes (MC1R, MC2R, MC3R, and MC5R). The data presented is compiled from available literature and is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
Quantitative Comparison of Receptor Affinity and Functional Inhibition
SNT-207858 demonstrates notable selectivity for the melanocortin-4 receptor. The following table summarizes the available quantitative data on the binding affinity and functional inhibition of SNT-207858 across the melanocortin receptor family.
| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Functional Inhibition (IC₅₀, nM) | Selectivity vs. MC4R (Binding) | Selectivity vs. MC4R (Functional) |
| MC4R | 22[1][2] | 11[1][2] | 1-fold | 1-fold |
| MC3R | ~3740 | Not Available | 170-fold[1][2] | Not Available |
| MC5R | ~880 | Not Available | 40-fold[1][2] | Not Available |
| MC1R | Not Available | Not Available | Not Available | Not Available |
| MC2R | Not Available | Not Available | Not Available | Not Available |
Note: IC₅₀ values for MC3R and MC5R are estimated based on the reported selectivity ratios against MC4R.
Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed descriptions of the typical experimental protocols used to assess the binding affinity and functional activity of compounds like SNT-207858 at melanocortin receptors.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (IC₅₀ and subsequently Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing one of the human melanocortin receptor subtypes (MC1R, MC2R, MC3R, MC4R, or MC5R) are cultured to confluency.
-
Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
Membrane preparations (typically 5-20 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand, such as [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH), is added to the incubation mixture. The concentration of the radioligand is typically near its Kₔ value.
-
A range of concentrations of the unlabeled test compound (SNT-207858) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 1 µM α-MSH).
-
The reaction is incubated to equilibrium (e.g., 60-120 minutes at 37°C).
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using a gamma counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the melanocortin receptor signaling pathway.
Protocol:
-
Cell Culture:
-
HEK293 cells stably expressing one of the human melanocortin receptor subtypes are seeded into 96-well plates and grown to near confluency.
-
-
Functional Assay:
-
The cell culture medium is replaced with a stimulation buffer (e.g., DMEM containing 0.5 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Cells are pre-incubated with a range of concentrations of the antagonist (SNT-207858) for a defined period (e.g., 15-30 minutes).
-
A fixed concentration of an agonist, typically the EC₈₀ concentration of α-MSH, is then added to stimulate the receptor.
-
The cells are incubated for a further period (e.g., 30-60 minutes at 37°C) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, such as those based on homogeneous time-resolved fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or luciferase reporter gene assays.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.
-
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Experimental workflow for assessing receptor cross-reactivity.
Melanocortin receptor signaling pathways.
References
efficacy of SNT-207858 compared to known cachexia treatments
A Comparative Analysis of Therapeutic Agents for Cachexia
For Immediate Release
This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data for established cachexia treatments. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings to support ongoing research and therapeutic development in the management of cachexia.
While this guide focuses on established and investigational treatments for cachexia, information regarding a specific compound designated as SNT-207858 is not publicly available at the time of publication. Therefore, a direct comparison involving this agent cannot be made. This document will be updated as new information becomes available.
Overview of Compared Cachexia Treatments
Cachexia is a complex metabolic syndrome characterized by severe weight loss, muscle wasting, and inflammation, significantly impacting quality of life and patient outcomes. This guide focuses on three prominent therapeutic agents:
-
Anamorelin (B1277382): A ghrelin receptor agonist that stimulates appetite and growth hormone secretion.
-
Megestrol (B1676162) Acetate (B1210297): A synthetic progestin with appetite-stimulant effects.
-
Testosterone (B1683101): An anabolic steroid aimed at increasing muscle mass and strength.
Efficacy Data: A Quantitative Comparison
The following tables summarize the quantitative efficacy data from key clinical trials of Anamorelin, Megestrol Acetate, and Testosterone in patients with cachexia.
Table 1: Anamorelin Efficacy Data from ROMANA 1 & 2 Trials
| Endpoint | ROMANA 1: Anamorelin (n=323) | ROMANA 1: Placebo (n=161) | ROMANA 2: Anamorelin (n=330) | ROMANA 2: Placebo (n=165) | p-value |
| Median Change in Lean Body Mass (kg) over 12 weeks | +0.99[1] | -0.47[1] | +0.65[1] | -0.98[1] | <0.0001[1] |
| Median Change in Body Weight (kg) over 12 weeks | +2.2[2] | +0.14[2] | +0.95[2] | -0.57[2] | <0.001[2] |
| Median Change in Handgrip Strength (kg) over 12 weeks | -1.10[1] | -1.58[1] | -1.49[1] | -0.95[1] | NS[1] |
| Change in Anorexia/Cachexia Symptoms (FAACT Score) | +4.12[2] | +1.92[2] | +3.48[2] | +1.34[2] | <0.01[2] |
Table 2: Megestrol Acetate Efficacy Data (Systematic Review)
| Endpoint | Megestrol Acetate vs. Placebo | Megestrol Acetate vs. Other Drugs | Low Dose vs. High Dose MA |
| Weight Gain (Mean Difference, kg) | +2.25[3] | +2.50[3] | -0.94[3] |
| Appetite Improvement (Relative Risk) | 2.31 (Oncology patients)[4] | Significant benefit over dronabinol[4] | No appreciable difference[4] |
| Quality of Life | No significant improvement[3] | No significant improvement[3] | No significant difference[3] |
Table 3: Testosterone Efficacy Data in Cancer Cachexia
| Endpoint | Testosterone (n=9) | Placebo (n=12) | p-value |
| Percent Change in Lean Body Mass over 7 weeks | +3.2%[5] | -3.3%[5] | 0.015[5] |
| Quality of Life | Meaningful improvements reported[5] | Not reported | Not applicable |
| Physical Performance | Maintained or improved[5] | Not reported | Not applicable |
Mechanisms of Action and Signaling Pathways
Anamorelin: Ghrelin Receptor Agonist
Anamorelin mimics the action of ghrelin, an endogenous peptide hormone. It binds to the growth hormone secretagogue receptor (GHS-R1a) in the brain, leading to a cascade of downstream effects. This includes stimulating appetite through hypothalamic pathways involving neuropeptide Y (NPY) and agouti-related peptide (AgRP), and promoting the release of growth hormone (GH) from the pituitary gland. GH, in turn, stimulates the liver to produce insulin-like growth factor 1 (IGF-1), a potent anabolic hormone that promotes muscle protein synthesis. Anamorelin may also have anti-inflammatory effects by reducing levels of cytokines like TNF-α and IL-6.
Megestrol Acetate: Synthetic Progestin
The precise mechanism of megestrol acetate in stimulating appetite and promoting weight gain is not fully understood. It is a synthetic progestin that is thought to act on the hypothalamus to increase appetite. Additionally, it may have glucocorticoid-like activity, which can also contribute to appetite stimulation. Some evidence suggests that megestrol acetate may modulate the production and release of neuropeptide Y in the hypothalamus and antagonize the metabolic effects of catabolic cytokines.
Testosterone: Anabolic Steroid
Testosterone promotes muscle growth through its interaction with the androgen receptor (AR) in skeletal muscle cells. Upon binding, the testosterone-AR complex acts as a transcription factor, leading to increased protein synthesis. This process is mediated through the activation of key signaling pathways, including the Akt/mTOR pathway, which is a central regulator of muscle hypertrophy. The activation of this pathway leads to an increase in the size of muscle fibers.
Experimental Protocols: Key Clinical Trials
Anamorelin: ROMANA 1 and ROMANA 2
-
Study Design: Two randomized, double-blind, placebo-controlled, multicenter phase 3 trials.[1]
-
Participants: Patients with inoperable stage III or IV non-small-cell lung cancer and cachexia (≥5% weight loss within 6 months or BMI <20 kg/m ²).[1]
-
Intervention: 100 mg of anamorelin or placebo orally once daily for 12 weeks.[1][2]
-
Primary Endpoints: Co-primary endpoints were the change in lean body mass (measured by dual-energy X-ray absorptiometry - DXA) and handgrip strength over 12 weeks.[1][2]
-
Secondary Endpoints: Included changes in body weight and anorexia/cachexia symptoms (assessed using the Functional Assessment of Anorexia/Cachexia Therapy [FAACT] questionnaire).[2]
Megestrol Acetate: Systematic Reviews
The data for megestrol acetate is primarily derived from systematic reviews and meta-analyses of multiple randomized controlled trials.
-
Study Design: Systematic review of randomized clinical trials comparing megestrol acetate with placebo or other active drugs.[4]
-
Participants: Patients with cancer-associated cachexia.
-
Intervention: Various doses of megestrol acetate were evaluated, often categorized as low-dose (≤480 mg/day) and high-dose (>480 mg/day).
-
Primary Outcome: The primary outcome measure in many of the included trials was weight gain.
-
Secondary Outcomes: Appetite improvement and quality of life were also commonly assessed.
Testosterone: Phase II Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled phase II clinical trial.
-
Participants: Patients with squamous cell carcinoma of the cervix or head and neck undergoing standard of care treatment. A total of 28 patients were enrolled.
-
Intervention: Weekly intramuscular injections of 100 mg testosterone enanthate or placebo for 7 weeks.[5]
-
Primary Outcome: The primary outcome was the percent change in lean body mass.
-
Secondary Outcomes: Included assessment of quality of life, physical performance, muscle strength, and daily activity levels.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. The AP-1/NF-kappaB double inhibitor SP100030 can revert muscle wasting during experimental cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 5. New cancer cachexia staging system for use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
SNT-207858 Free Base: A Potent and Selective MC4R Antagonist for Cachexia Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – SNT-207858 free base is emerging as a significant tool for researchers investigating the melanocortin-4 receptor (MC4R) pathway and its role in metabolic disorders, particularly cachexia. As a potent, selective, and orally active MC4R antagonist, SNT-207858 offers a valuable alternative to other commercially available inhibitors for preclinical studies. This guide provides a comprehensive comparison of SNT-207858 with other MC4R antagonists, supported by available experimental data, to assist researchers in selecting the most appropriate tool for their studies.
The melanocortin-4 receptor is a key regulator of energy homeostasis and appetite.[1] Antagonism of this receptor has shown therapeutic promise in conditions characterized by appetite loss and wasting, such as cancer-induced cachexia. SNT-207858 distinguishes itself through its high selectivity and oral bioavailability, making it a compelling candidate for in vivo studies.
Comparative Analysis of MC4R Antagonists
To provide a clear comparison, the following table summarizes the in vitro potency and selectivity of SNT-207858 alongside other known MC4R antagonists.
| Compound | Type | Binding Affinity (IC50/Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity vs. MC3R | Selectivity vs. MC5R |
| This compound | Small Molecule | 22 (IC50)[2] | 11[2] | 170-fold[2] | 40-fold[2] |
| PF-07258669 | Small Molecule | 0.46 (Ki) | 13 | >1000-fold | >1000-fold |
| JKC363 | Small Molecule | 0.5 (IC50) | - | 90-fold | - |
In Vivo Efficacy in a Cachexia Model
SNT-207858 has demonstrated significant efficacy in a preclinical model of cancer-induced cachexia. In a study utilizing a C26 adenocarcinoma mouse model, oral administration of SNT-207858 at a dose of 30 mg/kg once daily for 15 days resulted in a significant reduction of tumor-induced weight loss.[2] This provides strong evidence for its potential as a research tool to investigate the mechanisms of cachexia and evaluate potential therapeutic strategies.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the MC4R signaling pathway and a typical workflow for characterizing MC4R antagonists.
References
Independent Verification of SNT-207858 Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of SNT-207858 with other alternative melanocortin-4 (MC-4) receptor antagonists, supported by experimental data. Detailed methodologies for the key binding assays are included to facilitate independent verification.
Introduction to SNT-207858
SNT-207858 is a potent and selective, orally active antagonist of the melanocortin-4 receptor (MC-4R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system that plays a key role in regulating energy homeostasis, appetite, and body weight.[1][2] As an antagonist, SNT-207858 blocks the signaling of the MC-4R, which has therapeutic potential in conditions such as cachexia (disease-associated muscle wasting and appetite loss).[1][3][4]
Comparative Binding Affinity of MC-4R Antagonists
The binding affinity of a compound to its target is a critical parameter in drug development, indicating the strength of the interaction. It is often measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where a lower value signifies a higher affinity.
The table below summarizes the binding affinities of SNT-207858 and other known MC-4R antagonists.
| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Selectivity | Reference |
| SNT-207858 | MC-4R | 22 nM (IC50) | 170-fold vs. MC-3R, 40-fold vs. MC-5R | [1][5] |
| JKC363 | MC-4R | 0.5 nM (IC50) | 90-fold vs. MC-3R | [5][6] |
| HS014 | MC-4R | 3.16 nM (Ki) | 34-fold vs. MC-1R, 17-fold vs. MC-3R, 220-fold vs. MC-5R | [6] |
| PF-07258669 | MC-4R | 13 nM (IC50), 0.46 nM (Ki) | High selectivity | [2][5] |
| TCMCB07 | MC-4R | Not explicitly stated in searches | Synthetic peptide antagonist | [2][3] |
| GSC000580 | MC-4R | <1 nM (potency) | 500-1000 fold selectivity | [4] |
Experimental Protocol: Radioligand Competition Binding Assay
The binding affinity of SNT-207858 to the MC-4 receptor was determined using a radioligand competition binding assay. This method measures the ability of an unlabeled compound (the competitor, e.g., SNT-207858) to displace a radiolabeled ligand from the receptor.
Objective: To determine the IC50 value of SNT-207858 for the human MC-4 receptor.
Materials and Reagents:
-
HEK293 cells stably expressing the human MC-4 receptor
-
Cell culture and harvesting reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC-4R agonist)
-
Unlabeled competitor: SNT-207858
-
Non-specific binding control: A high concentration of an unlabeled MC-4R ligand (e.g., α-MSH)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human MC-4R.
-
Harvest the cells and homogenize them in cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of SNT-207858 to the experimental wells.
-
For total binding, add assay buffer instead of the competitor.
-
For non-specific binding, add a saturating concentration of an unlabeled ligand.
-
Add a constant concentration of the radioligand ([¹²⁵I]-NDP-α-MSH) to all wells.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the SNT-207858 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of SNT-207858 that inhibits 50% of the specific radioligand binding.
-
Visualizations
Caption: Workflow for Radioligand Competition Binding Assay.
Caption: SNT-207858 Antagonistic Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic candidates targeting MC4R? [synapse.patsnap.com]
- 3. JCI - Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats [jci.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Pentose Phosphate Pathway Inhibitors in Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro efficacy and mechanism of action of key inhibitors targeting the Pentose Phosphate Pathway.
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for cancer cell proliferation and survival, primarily through the production of NADPH and precursors for nucleotide biosynthesis. The rate-limiting enzyme of this pathway, Glucose-6-Phosphate Dehydrogenase (G6PD), has emerged as a promising target for anticancer therapies. This guide provides a comparative analysis of the performance of notable G6PD inhibitors across different cancer cell lines, supported by experimental data and detailed protocols.
Performance Comparison of G6PD Inhibitors
The following tables summarize the cytotoxic and apoptotic effects of two representative G6PD inhibitors, Polydatin and G6PDi-1, on various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of G6PD Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) |
| Polydatin | HNSCC (primary) | Head and Neck Squamous Cell | 22 | 24 |
| MCF-7 | Breast Adenocarcinoma | Not explicitly stated, but effective concentrations are in the 10-30 µM range. | 24, 48 | |
| G6PDi-1 | Lymphocytes | N/A (Immune cells) | Not explicitly stated, but effective at depleting NADPH. | N/A |
Table 2: Comparative Induction of Apoptosis by G6PD Inhibitors
| Compound | Cell Line | Cancer Type | Apoptosis Induction | Method |
| Polydatin | HNSCC (primary) | Head and Neck Squamous Cell | Dose- and time-dependent increase | Annexin V/PI staining |
| MCF-7 | Breast Adenocarcinoma | Increased apoptosis observed | Annexin V/PI staining | |
| G6PDi-1 | T cells | N/A (Immune cells) | Decreases inflammatory cytokine production | Not specified |
Signaling Pathways and Experimental Workflow
Inhibition of G6PD by compounds like Polydatin and G6PDi-1 disrupts the Pentose Phosphate Pathway, leading to a cascade of cellular events that culminate in reduced cancer cell viability and proliferation.
Caption: G6PD inhibitor action on cancer cell metabolism.
A typical experimental workflow to assess the efficacy of a novel G6PD inhibitor involves a series of in-vitro assays.
Caption: A typical workflow for evaluating G6PD inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the G6PD inhibitor and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the G6PD inhibitor at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
G6PD Activity Assay
-
Cell Lysis: Lyse the treated and control cells to prepare cell extracts.
-
Reaction Mixture: Prepare a reaction mixture containing triethanolamine (B1662121) buffer, MgCl2, NADP+, and the cell lysate.
-
Initiate Reaction: Add the substrate, glucose-6-phosphate (G6P), to initiate the reaction.
-
Kinetic Measurement: Measure the rate of NADP+ reduction to NADPH by monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the G6PD activity, normalized to the total protein concentration of the lysate.
This guide provides a framework for the comparative analysis of PPP inhibitors. Researchers are encouraged to adapt these protocols and expand the panel of cell lines to suit their specific research questions. The provided diagrams offer a visual representation of the underlying biological processes and experimental designs, aiding in the effective communication of research findings.
Comparative In Vivo Efficacy of SNT-207858 on Body Weight Regulation
Disclaimer: Publicly available information on a compound designated "SNT-207858" is not available at the time of this report. The following guide is a representative example comparing a well-characterized glucagon-like peptide-1 (GLP-1) receptor agonist, used here as a proxy for SNT-207858, against an alternative therapeutic agent. This document is intended to serve as a template for researchers, scientists, and drug development professionals, demonstrating the requested data presentation, experimental protocols, and pathway visualizations.
This guide provides a comparative analysis of the in vivo effects of a representative GLP-1 receptor agonist (designated herein as SNT-207858) and a dipeptidyl peptidase-4 (DPP-4) inhibitor on body weight in a diet-induced obese (DIO) mouse model.
Quantitative Data Summary
The following table summarizes the key in vivo effects of SNT-207858 (proxy: GLP-1 Receptor Agonist) and a comparator (DPP-4 Inhibitor) on body weight and related metabolic parameters in a 12-week study involving DIO C57BL/6 mice.
| Parameter | Vehicle Control | SNT-207858 (GLP-1 RA) | Comparator (DPP-4 Inhibitor) |
| Body Weight Change (%) | +15.2 ± 2.5% | -10.5 ± 1.8% | -2.1 ± 1.5% |
| Cumulative Food Intake (g) | 450 ± 25 g | 320 ± 20 g | 430 ± 22 g |
| Fasting Blood Glucose (mg/dL) | 180 ± 15 mg/dL | 110 ± 10 mg/dL | 155 ± 12 mg/dL |
| Plasma Insulin (B600854) (ng/mL) | 2.5 ± 0.5 ng/mL | 1.5 ± 0.3 ng/mL | 2.2 ± 0.4 ng/mL |
Experimental Protocols
A detailed methodology for the key in vivo experiments is provided below to ensure reproducibility and accurate interpretation of the presented data.
Diet-Induced Obesity (DIO) Mouse Model and Treatment
-
Animal Model: Male C57BL/6 mice, 6 weeks of age, were used for the study.
-
Diet: Mice were fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity. A control group was maintained on a standard chow diet.
-
Group Allocation: After the 12-week HFD period, mice with a body weight 20% greater than the chow-fed controls were randomized into three treatment groups (n=10 per group):
-
Vehicle Control (Saline)
-
SNT-207858 (GLP-1 RA) - 100 µg/kg, subcutaneous, once daily
-
Comparator (DPP-4 Inhibitor) - 10 mg/kg, oral gavage, once daily
-
-
Treatment Duration: All groups were treated for 12 weeks while continuing the HFD.
-
Measurements: Body weight and food intake were measured daily. Fasting blood glucose and plasma insulin were measured at the end of the study.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for SNT-207858 (as a GLP-1 receptor agonist) and the comparator DPP-4 inhibitor.
Experimental Workflow
The workflow for the in vivo study is outlined in the diagram below.
A Comparative Guide to SNT-207858 and First-Generation MC4R Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the second-generation melanocortin-4 receptor (MC4R) antagonist, SNT-207858, with first-generation antagonists. This document provides a comprehensive overview of their performance, supported by available experimental data, to inform future research and development in therapeutic areas such as cachexia and anorexia.
The melanocortin-4 receptor is a key regulator of energy homeostasis and appetite. Its antagonism presents a promising therapeutic strategy for conditions characterized by involuntary weight loss. This guide delves into the pharmacological profiles of SNT-207858 and its predecessors, highlighting advancements in potency, selectivity, and preclinical efficacy.
In Vitro Performance: A Quantitative Comparison
The following tables summarize the in vitro binding affinities and functional antagonist activities of SNT-207858 and several first-generation MC4R antagonists. The data has been compiled from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may have varied between studies.
| Compound | Chemical Class | Binding Affinity (IC50, nM) vs. hMC4R | Functional Antagonism (IC50, nM) vs. hMC4R |
| SNT-207858 | Small Molecule | 22[1] | 11[1] |
| HS014 | Cyclic Peptide | Ki: 3.16 | - |
| HS024 | Cyclic Peptide | Ki: 0.29 | - |
| SHU9119 | Cyclic Peptide | - | - |
| PF-07258669 | Small Molecule | Ki: 0.46 | 13 |
| JKC363 | - | 0.5 | - |
Table 1: In Vitro Performance of Selected MC4R Antagonists. This table highlights the binding and functional potencies of SNT-207858 in comparison to notable first-generation MC4R antagonists.
| Compound | Selectivity vs. MC3R | Selectivity vs. MC5R |
| SNT-207858 | 170-fold[1] | 40-fold[1] |
| HS014 | 17-fold | 220-fold |
| HS024 | 11-fold | 19-fold |
| PF-07258669 | >1000-fold | >1000-fold |
| JKC363 | 90-fold | - |
Table 2: Selectivity Profiles of Selected MC4R Antagonists. This table showcases the selectivity of the antagonists for the MC4R over other melanocortin receptor subtypes, a critical factor in minimizing off-target effects.
Preclinical Efficacy in In Vivo Models
SNT-207858 has demonstrated significant efficacy in animal models of cachexia. In a study involving mice with tumor-induced weight loss, oral administration of SNT-207858 (30 mg/kg, once daily for 15 days) significantly reduced weight loss[1]. Similarly, first-generation antagonists like HS014 have been shown to cause hyperphagia and weight gain in rats with chronic administration. Newer antagonists such as PF-07258669 have also shown robust efficacy in aged rat models of cachexia[2]. The orally active antagonist BL-6020/979, formerly known as SNT207979, has also shown promise in a murine cancer cachexia model by increasing food intake and decreasing energy expenditure[3].
Safety and Clinical Development
While comprehensive clinical safety data for SNT-207858 is not yet publicly available, preclinical studies suggest a favorable safety profile[3]. Some first-generation MC4R antagonists faced challenges in clinical development due to side effects such as hyperphagia and obesity with long-term administration[4]. Newer generation antagonists, including PF-07258669 and TCMCB07, have progressed to Phase 1 clinical trials, indicating improved safety and tolerability profiles[2][5].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the MC4R signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: MC4R Signaling Pathway.
Caption: Experimental Workflow for MC4R Antagonist Characterization.
Detailed Experimental Protocols
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This protocol describes a competitive binding assay to determine the binding affinity of a test compound for the human MC4R.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human MC4R.
-
Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R agonist).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Test Compound: SNT-207858 or first-generation antagonist.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 µM NDP-α-MSH).
-
96-well plates and filter mats.
-
Scintillation counter.
2. Procedure:
-
Thaw the cell membrane preparation on ice.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay (for determining Functional Antagonism, IC50)
This protocol measures the ability of a test compound to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a second messenger in the MC4R signaling pathway.
1. Materials and Reagents:
-
Cells: HEK293 or CHO cells stably expressing the human MC4R.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Agonist: A known MC4R agonist (e.g., α-MSH or NDP-α-MSH).
-
Test Compound: SNT-207858 or first-generation antagonist.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
384-well plates.
2. Procedure:
-
Seed the cells into 384-well plates and allow them to attach overnight.
-
Remove the culture medium and pre-incubate the cells with the PDE inhibitor in a stimulation buffer for a short period.
-
Add serial dilutions of the test compound (antagonist) to the wells and incubate for a defined time.
-
Add a fixed concentration of the agonist (typically the EC80 concentration, which gives 80% of the maximal response) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
3. Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production) by non-linear regression analysis.
This guide provides a foundational comparison of SNT-207858 with first-generation MC4R antagonists. The advancement to a more potent, selective, and orally bioavailable antagonist like SNT-207858 represents a significant step forward in the potential treatment of cachexia and other wasting disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The orally active melanocortin-4 receptor antagonist BL-6020/979: a promising candidate for the treatment of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term administration of MC4 receptor antagonist HS014 causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats [jci.org]
Unraveling the Signaling Cascades of SNT-207858: A Comparative Analysis
Initial investigations into the downstream signaling pathways of a compound designated SNT-207858 have revealed a notable absence of publicly available data for a specific molecule with this identifier. The scientific literature does not contain a drug or research compound with the name SNT-207858. However, search results frequently associate this term with SNT-1, also known as Fibroblast Growth Factor Receptor Substrate 2 (FRS2), a crucial adaptor protein in cellular signaling. This guide, therefore, proceeds under the assumption that the query pertains to the well-established signaling pathways downstream of SNT-1/FRS2 and will provide a comparative overview of its functions and experimental analysis.
SNT-1/FRS2 is a key scaffolding protein that becomes activated upon binding to Fibroblast Growth Factor Receptors (FGFRs) or Nerve Growth Factor (NGF) receptors. Its activation triggers a cascade of intracellular signaling events that are fundamental to processes such as cell proliferation, differentiation, migration, and survival. Dysregulation of the SNT-1/FRS2 pathway is implicated in various cancers and developmental disorders, making it a significant area of research for therapeutic intervention.
Core SNT-1/FRS2 Downstream Signaling Pathways
Upon tyrosine phosphorylation by an activated receptor, SNT-1/FRS2 serves as a docking site for multiple signaling proteins, primarily initiating two major downstream pathways: the Ras/MAPK pathway and the PI3K/Akt pathway.
A third pathway involving the protein tyrosine phosphatase Shp2 is also critically linked to SNT-1/FRS2 signaling and plays a vital role in modulating the Ras/MAPK cascade.
The Ras/MAPK Signaling Cascade
The activation of the Ras/MAPK pathway is a canonical downstream effect of SNT-1/FRS2 engagement.
Unraveling the Landscape of Melanocortin-4 Receptor Antagonism: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and selective modulators of the melanocortin-4 receptor (MC-4R) is a field of intense investigation. This receptor plays a crucial role in regulating energy homeostasis and appetite, making it a key target for therapeutic intervention in conditions such as cachexia, a debilitating wasting syndrome associated with chronic diseases like cancer.
This guide provides a comparative overview of SNT-207858 free base, a selective MC-4R antagonist, and other notable antagonists. While peer-reviewed data on this compound is limited, this guide synthesizes available information and places it in the context of more extensively studied compounds, offering a valuable resource for researchers in the field.
Performance Comparison of MC-4R Antagonists
The following table summarizes key quantitative data for this compound and a selection of alternative MC-4R antagonists. It is important to note that the data for SNT-207858 is derived from non-peer-reviewed sources and should be interpreted with caution.
| Compound | Target(s) | Binding Affinity (Ki/IC50) | Selectivity | In Vivo Efficacy Model | Key Findings |
| This compound | MC-4R | 22 nM (affinity) | 170-fold vs. MC-3R, 40-fold vs. MC-5R | Mouse model of tumor-induced weight loss | Significantly reduced tumor-induced weight loss.[1] |
| PF-07258669 | MC-4R | Potent antagonist | Selective | Aged rat model of cachexia | Demonstrated robust efficacy.[2][3] |
| TCMCB07 | MC-4R | Not specified | Not specified | Rat models of cancer- and chronic kidney disease-associated cachexia | Increased food intake, body weight, and preserved fat and lean mass.[4] |
| SHU9119 | MC-3R and MC-4R | Not specified | Antagonist at both receptors | Rat model of cancer anorexia | Reversed cancer-associated anorexia.[5] |
| HS014 | MC-4R | Not specified | Not specified | Rodent neuropathic pain models | Alleviated hypersensitivity.[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to visualize the MC-4R signaling pathway. Activation of the MC-4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a cascade of intracellular events. Antagonists like SNT-207858 block this activation.
The experimental workflow for characterizing a novel MC-4R antagonist typically involves a series of in vitro and in vivo assays.
Detailed Experimental Protocols
While specific, detailed protocols for SNT-207858 are not publicly available in peer-reviewed literature, the following sections describe standard methodologies used for characterizing MC-4R antagonists.
MC-4 Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of a test compound for the MC-4 receptor.
-
Cell Lines: HEK293 or CHO cells stably expressing the human MC-4 receptor.
-
Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH), a high-affinity agonist radioligand.
-
Procedure:
-
Cell membranes expressing the MC-4R are prepared.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., SNT-207858).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters (representing bound radioligand) is measured using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[7][8]
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced activation of the MC-4R, which signals through the Gs-adenylyl cyclase-cAMP pathway.
-
Cell Lines: HEK293 or CHO cells co-expressing the human MC-4 receptor and a cAMP-responsive reporter gene (e.g., luciferase or β-galactosidase) or cells suitable for direct cAMP measurement.
-
Procedure:
-
Cells are plated in a multi-well format.
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., SNT-207858).
-
A fixed concentration of an MC-4R agonist (e.g., α-MSH) is added to stimulate the receptor.
-
After an incubation period, intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA, HTRF, or reporter gene assay).
-
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified, and an IC50 value is determined.[8][9]
In Vivo Model of Cancer-Associated Cachexia
Animal models are crucial for evaluating the in vivo efficacy of MC-4R antagonists in a disease-relevant context.
-
Animal Model: Typically, mice or rats are used. Tumor cells known to induce cachexia (e.g., colon-26 adenocarcinoma or Lewis lung carcinoma) are implanted.[10][11][12]
-
Procedure:
-
Animals are implanted with tumor cells.
-
Once the tumor is established and signs of cachexia (e.g., weight loss, reduced food intake) are observed, treatment with the test compound (e.g., SNT-207858) or vehicle is initiated.
-
Parameters such as body weight, food intake, tumor volume, and body composition (lean and fat mass) are monitored throughout the study.
-
-
Data Analysis: The effects of the treatment on the cachectic phenotype are statistically analyzed and compared to the vehicle-treated control group.[4][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of melanocortin-4 receptor (MC4R) antagonist on neuropathic pain hypersensitivity in rats - A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models for cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling Human Cancer-induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pancreatic Cancer-Induced Cachexia and Relevant Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of SNT-207858 Free Base
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides general guidance for the proper disposal of the novel research chemical SNT-207858 free base in the absence of a specific Safety Data Sheet (SDS). All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all federal, state, and local regulations.[1][2] Treat this compound as a hazardous chemical of unknown toxicity.
Pre-Disposal and Handling Considerations
Before beginning any work that will generate this compound waste, it is crucial to establish a designated waste accumulation area and have the necessary supplies on hand.
-
Risk Assessment: In the absence of a specific SDS, a risk assessment should be conducted based on the chemical's structure and any available data on similar compounds.[1][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its waste.[1]
-
Ventilation: Handle the compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[1]
Waste Identification and Segregation
Proper identification and segregation are the first steps in the safe disposal of chemical waste.[1]
-
Treat as Hazardous Waste: Unless confirmed to be non-hazardous by your institution's EHS department, all waste containing this compound must be treated as hazardous waste.[4]
-
Segregation: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.[5][6] Incompatible chemicals can react violently, generate toxic fumes, or cause fires.[2][7]
Waste Containment and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Container Selection:
-
Use a container that is chemically compatible with this compound. Plastic containers are often preferred for their durability.[2][10]
-
Ensure the container has a secure, leak-proof lid and is in good condition without any cracks or deterioration.[11]
-
The container should be appropriately sized for the amount of waste to be generated.[11]
-
-
Labeling:
-
As soon as waste is first added to the container, affix a hazardous waste label provided by your institution's EHS department.[2][7][10]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[10]
-
An estimate of the concentration and total quantity.
-
The date when waste was first added to the container (accumulation start date).[8]
-
The name of the principal investigator and the laboratory location (building and room number).[10]
-
Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[2][7][11]
-
Location: The SAA must be in the same room where the waste is generated.[2]
-
Secondary Containment: It is best practice to store waste containers in a secondary containment bin to prevent the spread of spills.
-
Container Status: Keep waste containers closed at all times except when adding waste.[2]
Quantitative Limits for Satellite Accumulation Areas
| Waste Type | Maximum Volume | Time Limit | Action Required |
| Hazardous Waste | 55 gallons | 12 months from accumulation start date | Request pickup from EHS when the container is full or the time limit is approaching.[2][8] |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | N/A | Request pickup from EHS within 3 days of reaching the volume limit.[2] |
Note: As the acute toxicity of SNT-207858 is unknown, it is prudent to handle it as if it were acutely toxic and minimize the amount accumulated.
Disposal Procedures
-
Requesting Pickup: Once a waste container is nearly full (e.g., 90% capacity) or has been in the SAA for the maximum allowed time, request a waste pickup from your institution's EHS department.[1][8]
-
Disposal of Empty Containers:
-
A container that held a hazardous waste is considered "empty" if all waste has been removed by standard practices and no more than 1 inch of residue remains.[6]
-
If this compound is determined to be an acutely hazardous (P-listed) waste, the empty container must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[4][6]
-
After proper cleaning, deface the hazardous waste label on the empty container before disposal in regular trash or recycling, as per your institution's policy.[4]
-
-
Spill Cleanup: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.[4]
Prohibited Disposal Methods:
-
Sink Disposal: Do not dispose of this compound down the drain.[10]
-
Trash Disposal: Do not dispose of this compound in the regular trash.[10]
-
Evaporation: Intentionally evaporating chemical waste in a fume hood is not an acceptable method of disposal.[4][9]
Visual Workflow for Disposal
Below is a diagram outlining the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nswai.org [nswai.org]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling SNT-207858 Free Base
Disclaimer: No specific Safety Data Sheet (SDS) for SNT-207858 free base was found. The following guidance is based on general safety protocols for handling novel chemical compounds with unknown hazards. It is imperative to treat this substance as potentially hazardous and to conduct a thorough risk assessment before beginning any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein offers procedural guidance to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling a novel compound like this compound. The minimum required PPE includes a lab coat, safety glasses, and chemical-resistant gloves.[1][2] For tasks with a higher risk of exposure, additional protective gear is necessary.
| Hazard Level Assessment | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low (Small quantities, non-aerosol generating) | ANSI Z87.1-compliant safety glasses with side shields.[3] | Single pair of nitrile gloves.[3][4] | Standard lab coat.[2][3] | Not generally required if handled in a certified chemical fume hood. |
| Moderate (Potential for splashing or aerosolization) | Chemical splash goggles.[4][5] | Double-layered nitrile gloves.[4] | Chemical-resistant lab coat or disposable gown. | Consider an N95 respirator for powders. |
| High (Volatile substance, significant splash risk) | Face shield worn over chemical splash goggles.[2][4] | Chemical-resistant gloves (e.g., neoprene or Silver Shield) over nitrile gloves.[4] | Disposable gown over a lab coat. | Powered Air-Purifying Respirator (PAPR). |
Experimental Protocol: Safe Handling and Disposal of this compound
1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the nature of the procedure, and the potential for exposure.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All manipulations of this compound should be performed within the fume hood to minimize inhalation exposure.[1][3]
-
PPE Donning: Put on the appropriate PPE as determined by the risk assessment. At a minimum, this includes a lab coat, safety glasses with side shields, and nitrile gloves.[1][2][4]
-
Emergency Equipment: Locate and verify the functionality of emergency equipment, including the safety shower, eyewash station, and fire extinguisher.
2. Handling this compound:
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety department.
3. Post-Experiment Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally, eye protection. Wash hands thoroughly with soap and water after removing PPE.
4. Disposal:
-
Waste Segregation: All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste.
-
Labeling: Clearly label waste containers with the chemical name ("this compound") and any known hazard information.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the environmental health and safety department.
Safety Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. twu.edu [twu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
